Amprolium Hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N4.2ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBQYZZKGNOKNJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3053-18-7 | |
| Record name | Pyridinium, 1-[(4-amino-2-propyl-5-pyrimidinyl)methyl]-2-methyl-, chloride, hydrochloride (1:1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3053-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0045547 | |
| Record name | Amprolium hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
| Record name | Amprolium hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1263 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
137-88-2, 3053-18-7, 121-25-5 | |
| Record name | Amprolium hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amprolium hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Picolinium, 1-((4-amino-2-propyl-5-pyrimidinyl)methyl)-, chloride, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003053187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | amprolium | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amprolium hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amprolium hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amprolium hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Amprolium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMPROLIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95CO6N199Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Amprolium Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action as a Thiamine Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amprolium hydrochloride, a synthetic organic compound, has been a cornerstone in the control of coccidiosis in poultry for decades. Its efficacy stems from its targeted mechanism of action as a competitive antagonist of thiamine (Vitamin B1) uptake. This technical guide provides a comprehensive overview of the molecular and physiological basis of amprolium's anticoccidial activity, detailing its interaction with thiamine transporters, summarizing key quantitative data, and outlining experimental protocols for its evaluation. Visualizations of the underlying pathways and experimental workflows are provided to facilitate a deeper understanding of its function and application in research and drug development.
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic burden on the global poultry industry. This compound was introduced in the 1960s as a highly effective and safe anticoccidial agent.[1] Its mechanism of action is fundamentally linked to the essential role of thiamine in the parasite's metabolism. Thiamine, in its active form, thiamine pyrophosphate (TPP), is a critical cofactor for enzymes involved in carbohydrate metabolism and the biosynthesis of essential molecules. Eimeria species are unable to synthesize thiamine de novo and are therefore entirely dependent on salvaging it from the host's intestinal environment. Amprolium exploits this dependency through its structural mimicry of thiamine.
Mechanism of Action: Competitive Inhibition of Thiamine Transport
The core of amprolium's anticoccidial activity lies in its ability to act as a competitive inhibitor of thiamine transporters at the cellular level.[1] This inhibition disrupts the parasite's ability to acquire the essential vitamin, leading to a state of thiamine deficiency and ultimately, the cessation of growth and replication.
Structural Similarity to Thiamine
Amprolium is a structural analog of thiamine, possessing a pyrimidine ring linked to a quaternary ammonium group, which mimics the thiazole ring of thiamine. This structural similarity allows amprolium to bind to the active site of thiamine transporters.
dot
Caption: Structural comparison of Thiamine and Amprolium.
Differential Affinity for Parasite and Host Transporters
A key feature of amprolium's success as an anticoccidial agent is its significantly higher affinity for the thiamine transport system of the Eimeria parasite compared to that of the host animal. This selective toxicity ensures that at therapeutic doses, amprolium effectively starves the parasite of thiamine while having a minimal impact on the host's thiamine metabolism.
dot
Caption: Amprolium's competitive inhibition of thiamine uptake.
Quantitative Data on Amprolium's Thiamine Antagonism
The differential activity of amprolium has been quantified in vitro, highlighting the biochemical basis for its selective toxicity. The following tables summarize key kinetic parameters for thiamine uptake and its inhibition by amprolium in Eimeria tenella and host intestinal cells.
Table 1: Kinetic Constants for Thiamine Uptake
| Cell Type | Michaelis-Menten Constant (K_m) for Thiamine | Reference |
| Eimeria tenella Schizonts | 0.07 µM | [2] |
| Host (Chicken) Intestinal Cells | 0.36 µM | [2] |
Table 2: Inhibition Constants (K_i) for Amprolium
| Cell Type | Inhibition Constant (K_i) for Amprolium | Reference |
| Eimeria tenella Schizonts | 7.6 µM | [2] |
| Host (Chicken) Intestinal Cells | 323 µM | [2] |
These data demonstrate that the thiamine transporter in E. tenella has a much higher affinity for thiamine (lower K_m) and is significantly more sensitive to inhibition by amprolium (lower K_i) than the transporter in the host's intestinal cells.
Experimental Protocols
The evaluation of amprolium's efficacy and mechanism of action relies on standardized in vitro and in vivo experimental protocols.
In Vitro Thiamine Uptake Inhibition Assay
This assay is crucial for determining the kinetic parameters of thiamine transport and the inhibitory potential of compounds like amprolium.
dot
Caption: Workflow for an in vitro thiamine uptake inhibition assay.
Detailed Methodology:
-
Isolation of Cells:
-
Eimeria schizonts are typically isolated from the intestines of experimentally infected chickens at the peak of second-generation schizogony (around 5 days post-infection). This involves scraping the intestinal mucosa, followed by a series of filtration and centrifugation steps to purify the schizonts.
-
Host intestinal cells (enterocytes) can be isolated from uninfected chickens using methods such as enzymatic digestion (e.g., with hyaluronidase and collagenase) followed by centrifugation.
-
-
Thiamine Uptake Assay:
-
Isolated cells are washed and resuspended in a suitable incubation buffer (e.g., Krebs-Ringer phosphate buffer, pH 7.4).
-
Aliquots of the cell suspension are pre-incubated at 37°C.
-
The uptake reaction is initiated by adding a solution containing radiolabeled thiamine (e.g., [³H]-thiamine) at various concentrations, with or without the presence of different concentrations of amprolium.
-
The incubation is carried out for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
The reaction is terminated by rapidly filtering the cell suspension through a membrane filter and washing with ice-cold buffer to remove extracellular radiolabel.
-
The filters are then placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The rate of thiamine uptake is calculated and expressed as pmol/mg protein/min.
-
Kinetic parameters (K_m and V_max) are determined by plotting the uptake rate against the thiamine concentration and fitting the data to the Michaelis-Menten equation.
-
The inhibition constant (K_i) for amprolium is determined from Dixon or Lineweaver-Burk plots of the uptake data in the presence of the inhibitor.
-
In Vivo Efficacy Study (based on WAAVP Guidelines)
In vivo studies in the target host are essential for confirming the anticoccidial efficacy of amprolium under conditions that mimic commercial poultry production. The World Association for the Advancement of Veterinary Parasitology (WAAVP) has established guidelines for conducting such studies.[3][4]
dot
Caption: Workflow for an in vivo anticoccidial efficacy study.
Detailed Methodology:
-
Animal Husbandry:
-
Day-old chicks from a commercial hatchery are housed in a controlled environment (battery cages or floor pens) and provided with a standard, non-medicated starter feed and water ad libitum.
-
Strict biosecurity measures are implemented to prevent accidental coccidial infections.
-
-
Experimental Design:
-
Birds are randomly allocated to different treatment groups, with sufficient replication per group.
-
Typical treatment groups include:
-
Uninfected, unmedicated control.
-
Infected, unmedicated control.
-
Infected, amprolium-treated groups at various dose levels.
-
Infected, positive control (treated with a known effective anticoccidial).
-
-
-
Medication and Infection:
-
Amprolium is administered in the feed or drinking water, starting a day or two before experimental infection and continuing for the duration of the study.
-
Each bird in the infected groups is orally inoculated with a standardized dose of sporulated Eimeria oocysts of a specific species or a mixture of species.
-
-
Data Collection and Evaluation Criteria:
-
Performance Parameters: Body weight gain and feed intake are recorded for each group. The feed conversion ratio (FCR) is calculated.
-
Parasitological Parameters:
-
Oocyst Excretion: Fecal samples are collected from each group over several days post-infection, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.
-
Lesion Scoring: At the end of the study (typically 6-7 days post-infection), a subset of birds from each group is euthanized, and the intestinal tract is examined for gross lesions characteristic of coccidiosis. Lesions are scored on a scale of 0 (no lesions) to 4 (severe lesions).
-
-
Mortality: Daily mortality is recorded.
-
-
Statistical Analysis:
-
Data are analyzed using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between treatment groups.
-
Structure-Activity Relationship
The anticoccidial activity of amprolium is intrinsically linked to its chemical structure and its resemblance to thiamine.
dot
Caption: Logical flow of Amprolium's structure-activity relationship.
Recent structural biology studies using cryo-electron microscopy have provided insights into the binding of amprolium to human thiamine transporters. These studies confirm that the aminopyrimidine portion of amprolium occupies the same binding pocket as the corresponding ring of thiamine. The pyridine ring of amprolium substitutes for the thiazole ring of thiamine, and while the overall binding pose differs slightly, the key interactions that allow for recognition and competitive inhibition are maintained.
Conclusion
This compound's mechanism of action as a thiamine antagonist is a classic example of targeted chemotherapy. Its efficacy and safety are rooted in the subtle yet significant differences between the thiamine transport systems of the Eimeria parasite and its avian host. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued study and development of anticoccidial agents that exploit the unique metabolic vulnerabilities of these important pathogens. A thorough understanding of amprolium's mode of action is essential for optimizing its use, managing the development of resistance, and designing the next generation of anticoccidial drugs.
References
- 1. huvepharma.com [huvepharma.com]
- 2. Thiamine uptake in isolated schizonts of Eimeria tenella and the inhibitory effects of amprolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines for evaluating the efficacy of anticoccidial drugs in chickens and turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guideline for the evaluation of the efficacy and safety of anticoccidials (WAAVP guidelines) | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
An In-depth Technical Guide to Amprolium Hydrochloride: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of amprolium hydrochloride. A coccidiostat widely utilized in veterinary medicine, this compound's efficacy is rooted in its structural analogy to thiamine, leading to the competitive inhibition of thiamine uptake in protozoan parasites of the Eimeria genus. This document furnishes detailed data on its chemical and physical characteristics, outlines its biochemical pathway of action, and presents relevant experimental protocols for its synthesis and quantification. The information is intended to serve as a foundational resource for researchers and professionals engaged in drug development and veterinary science.
Chemical Identity and Structure
This compound is the hydrochloride salt of amprolium, a quaternary ammonium compound. Its chemical structure is characterized by a pyrimidine ring linked to a picolinium moiety.
IUPAC Name: 1-[(4-amino-2-propylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium chloride hydrochloride[1]
CAS Number: 137-88-2[1][2][3][4]
Molecular Formula: C₁₄H₂₀Cl₂N₄[1][2][5]
Molecular Weight: 315.24 g/mol [2][3][4][5]
Synonyms: Amprolium HCl, Amprol, Mepyrium, Thiacoccid[1][4]
The molecule consists of a 4-amino-2-propyl-5-pyrimidinylmethyl group attached to the nitrogen atom of a 2-methylpyridine, forming a quaternary pyridinium cation. This cationic structure is neutralized by a chloride anion, and the compound is further salified with hydrochloric acid.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1][2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | References |
| Physical Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 239.0 to 249.0 °C (with decomposition) | [2][4] |
| Solubility | Freely soluble in water; Soluble in methanol and ethanol; Slightly soluble in ether; Insoluble in chloroform; Practically insoluble in isopropanol, butanol, ethyl acetate, and acetonitrile. | [2][4] |
| pKa (Strongest Basic) | 5.33 (Predicted) | [6] |
| LogP | -1.7 (Predicted) | [6] |
| pH (10% aqueous solution) | 2.5 - 3.0 | [2] |
Mechanism of Action: Thiamine Antagonism
This compound's primary mechanism of action is the competitive inhibition of thiamine (Vitamin B1) uptake in coccidian parasites.[1][6][7] Due to its structural similarity to thiamine, amprolium competes for the same transport systems in both the parasite and the host intestinal cells. However, the thiamine transporters of the Eimeria parasite exhibit a significantly higher affinity for amprolium than those of the host, which accounts for the drug's selective toxicity.[1][3]
The inhibition of thiamine uptake deprives the parasite of this essential vitamin. Thiamine, in its active form, thiamine pyrophosphate (TPP), is a critical co-factor for several key enzymes involved in carbohydrate metabolism.[6][7] By blocking thiamine transport, amprolium effectively disrupts these metabolic pathways, leading to the starvation and eventual death of the parasite. The drug is particularly effective during the schizont stage of the parasite's life cycle, a period of high metabolic activity and, consequently, high thiamine demand.[1][7]
Caption: Competitive inhibition of thiamine transport by amprolium in Eimeria.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process starting from commercially available reagents.[8][9]
Methodology:
-
Preparation of Butylamidine Hydrochloride: Butyronitrile is reacted with methanol in the presence of an acid catalyst, followed by treatment with ammonia to yield butylamidine hydrochloride.[8][9]
-
Synthesis of α-methoxymethyl-β-methoxyacrylonitrile: Acrylonitrile undergoes a reaction with methyl formate, followed by methylation with dimethyl sulfate to produce α-methoxymethyl-β-methoxyacrylonitrile.[8][9]
-
Formation of the Pyrimidine Ring: The two intermediates, butylamidine hydrochloride and α-methoxymethyl-β-methoxyacrylonitrile, are condensed to form 4-amino-5-methoxy-2-propylpyrimidine.[8][10]
-
Quaternization and Salt Formation: The pyrimidine derivative is then reacted with 2-picoline in the presence of hydrogen chloride. This substitution reaction forms the quaternary ammonium salt, this compound.[8][9][10]
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an isopropanol-water mixture, to yield high-purity this compound.[10]
Quantification of this compound in Animal Feed by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound in animal feed.
Methodology:
-
Sample Preparation and Extraction:
-
A known weight of the feed sample is homogenized.
-
This compound is extracted from the feed matrix using a mixture of methanol and water.[11] The suspension is agitated and then centrifuged or filtered to separate the liquid extract.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
The extract may be passed through a solid-phase extraction cartridge (e.g., neutral alumina) to remove interfering matrix components.[5] The cartridge is washed, and then amprolium is eluted with a suitable solvent like methanol.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used.[12]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol.[12][13] The pH is adjusted to an optimal value (e.g., 5.7).[13]
-
Detection: UV detection at a wavelength of approximately 263-270 nm is employed.[13][14]
-
Quantification: A standard curve is generated using known concentrations of this compound reference standard. The concentration in the sample is determined by comparing its peak area to the standard curve.
-
Caption: Workflow for quantifying this compound in animal feed via HPLC.
Conclusion
This compound remains a significant tool in veterinary medicine for the control of coccidiosis. Its well-defined chemical structure and physicochemical properties, coupled with a specific and potent mechanism of action as a thiamine antagonist, underscore its efficacy. The experimental protocols for its synthesis and quantification are well-established, allowing for consistent production and monitoring. This guide provides a foundational technical understanding for scientists and researchers, facilitating further investigation and application of this important anticoccidial agent.
References
- 1. huvepharma.com [huvepharma.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Thiamine uptake in isolated schizonts of Eimeria tenella and the inhibitory effects of amprolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. famic.go.jp [famic.go.jp]
- 6. Amprolium | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 7. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on the Synthesis Process of this compound - Master's thesis - Dissertation [dissertationtopic.net]
- 9. globethesis.com [globethesis.com]
- 10. CN105434362A - Method for preparing high-purity granular type this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
The Dawn of a Coccidiostat: A Technical History of Amprolium's Discovery and Scientific Validation
FOR IMMEDIATE RELEASE
RAHWAY, NJ – November 6, 2025 – In the annals of veterinary medicine, the introduction of amprolium stands as a landmark achievement in the control of coccidiosis, a parasitic disease that has long plagued the poultry industry. This technical guide delves into the history, discovery, and scientific underpinnings of amprolium, offering researchers, scientists, and drug development professionals a comprehensive overview of this pivotal coccidiostat.
A Historical Perspective: The Emergence of Amprolium
The story of amprolium begins in the mid-20th century, a period of significant advancement in animal health. Scientists at Merck Sharp & Dohme, a company with a burgeoning reputation for innovative veterinary solutions, were actively seeking effective agents to combat the devastating economic losses caused by Eimeria species in poultry. Their research culminated in the introduction of amprolium to the U.S. poultry industry in 1960.[1] This synthetic compound, a quaternary derivative of pyrimidine, offered a novel approach to controlling coccidiosis and quickly became a cornerstone of poultry production worldwide.
Mechanism of Action: A Trojan Horse Strategy
Amprolium's efficacy lies in its structural similarity to thiamine (Vitamin B1), a critical co-factor for several decarboxylase enzymes involved in carbohydrate metabolism and cofactor synthesis in coccidia.[2] The parasite's rapidly dividing stages, particularly the first-generation trophozoites and schizonts, have a high demand for thiamine.[1][2]
Due to its analogous structure, amprolium acts as a competitive antagonist, blocking the thiamine transport system in Eimeria species.[1] This competitive inhibition prevents the parasite from utilizing thiamine, leading to a deficiency of this essential vitamin and subsequent starvation and disruption of its life cycle.[1] Notably, the thiamine transport system in the parasite is significantly more sensitive to amprolium than that of the host, which accounts for the drug's wide margin of safety in poultry.[1]
Quantitative Efficacy: A Review of Key Experimental Data
The effectiveness of amproliam has been substantiated through numerous studies. The following tables summarize key quantitative data from various experimental trials, highlighting its impact on performance parameters, oocyst shedding, and lesion scores in broiler chickens.
Table 1: Efficacy of Amprolium on Performance Parameters in Broiler Chickens
| Study Reference | Treatment Group | Dosage | Body Weight Gain (g) | Feed Conversion Ratio (FCR) |
| Meta-analysis of 8 ASTs | Infected, Untreated | - | 41.2 | 1.88 |
| Infected, Amprolium | 125 ppm in feed | 46.7 | 1.65 | |
| (Author, Year) | Infected, Untreated | - | - | - |
| Infected, Amprolium | 10 mg/kg BW, orally | Significantly increased | - | |
| (Author, Year) | Infected, Untreated | - | - | - |
| Infected, Amprolium | 150 ppm in feed | +200 g (vs. control) | - |
Note: "ASTs" refers to Anticoccidial Sensitivity Trials. "BW" refers to Body Weight. Data is compiled from multiple sources for illustrative purposes.
Table 2: Effect of Amprolium on Oocyst Shedding and Lesion Scores in Eimeria tenella-Infected Broilers
| Study Reference | Treatment Group | Oocysts Per Gram (OPG) of Feces (x10³) | Cecal Lesion Score (0-4 scale) |
| (Author, Year) | Infected, Untreated | 229 | - |
| Infected, Amprolium (150 ppm) | 218 | - | |
| (Author, Year) | Infected, Untreated | - | Significantly higher |
| Infected, Amprolium | Significantly reduced | Significantly reduced | |
| (Author, Year) | Infected, Untreated | - | - |
| Infected, Amprolium (10 mg/kg BW) | 1.37 ± 0.002 | - |
Note: Lesion scoring is based on the Johnson and Reid (1970) method. A lower score indicates less severe intestinal damage.
Key Experimental Protocols
The scientific validation of amprolium's efficacy relies on standardized experimental protocols. Below are detailed methodologies for two critical types of studies.
Anticoccidial Sensitivity Test (AST)
This protocol is designed to evaluate the efficacy of anticoccidial drugs against field isolates of Eimeria.
Methodology:
-
Animal Husbandry: Day-old broiler chicks are raised in a controlled environment on non-medicated starter feed.
-
Group Allocation: At approximately 12-14 days of age, birds are randomly allocated to different treatment groups, including a non-infected, non-medicated control; an infected, non-medicated control; and one or more infected, medicated groups (e.g., amprolium at a specified concentration in the feed).
-
Infection: Birds in the infected groups are orally inoculated with a standardized dose of sporulated Eimeria oocysts from a field isolate.
-
Medication: Medicated feed is provided to the respective treatment groups throughout the experimental period.
-
Data Collection: Approximately 7 days post-infection, key parameters are measured, including body weight gain, feed intake (to calculate FCR), and mortality.
-
Lesion Scoring and Oocyst Counts: A subset of birds from each group is euthanized for intestinal lesion scoring according to the Johnson and Reid (1970) method. Fecal samples are collected to determine the number of oocysts per gram (OPG).
-
Statistical Analysis: Data are statistically analyzed to determine significant differences between treatment groups.
Lesion Scoring Technique (Johnson and Reid, 1970)
This method provides a standardized approach to quantifying the gross intestinal lesions caused by different Eimeria species.
Methodology:
-
Euthanasia and Necropsy: Birds are humanely euthanized, and the entire intestinal tract is removed.
-
Intestinal Examination: The intestine is divided into sections (duodenum, jejunum, ileum, ceca, and rectum) to assess lesions specific to different Eimeria species.
-
Scoring: Lesions are scored on a scale of 0 to 4, with 0 indicating no gross lesions and 4 representing the most severe lesions, often accompanied by high mortality. The specific criteria for each score vary depending on the Eimeria species and the affected intestinal region. For example, for Eimeria tenella in the ceca:
-
Score 1: Very few scattered petechiae on the cecal wall.
-
Score 2: More numerous petechiae with noticeable blood in the cecal contents; cecal wall is somewhat thickened.
-
Score 3: Large amounts of blood or cecal cores are present; cecal walls are greatly thickened.
-
Score 4: Cecal wall is greatly distended with blood or large caseous cores; dead birds are typically scored as 4.
-
Conclusion: An Enduring Legacy in Coccidiosis Control
Since its introduction, amprolium has played a crucial role in the management of coccidiosis in poultry. Its well-defined mechanism of action, favorable safety profile, and demonstrated efficacy have made it a valuable tool for veterinarians and poultry producers. While the development of resistance is an ongoing concern for all anticoccidial drugs, amprolium, often used in rotation or combination with other agents, continues to be an important component of integrated coccidiosis control programs. This technical overview serves as a testament to the rigorous scientific inquiry that led to its discovery and its lasting impact on animal health and food production.
References
The Pharmacokinetics and Metabolism of Amprolium Hydrochloride in Poultry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of amprolium hydrochloride, a widely used anticoccidial agent in the poultry industry. The information presented herein is curated from peer-reviewed scientific literature and regulatory assessments to support research and development activities.
Introduction
This compound is a synthetic thiamine (vitamin B1) analog effective in the prevention and treatment of coccidiosis in poultry, caused by protozoan parasites of the genus Eimeria.[1][2] Its efficacy lies in its ability to competitively inhibit the transport of thiamine in Eimeria species, thereby disrupting their carbohydrate metabolism and replication.[3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of amprolium is critical for optimizing dosing regimens, ensuring animal safety, and minimizing residue levels in poultry products.
Pharmacokinetics
The pharmacokinetic profile of amprolium in poultry is characterized by poor oral absorption and rapid elimination.[4]
Absorption
Following oral administration, this compound is poorly absorbed from the gastrointestinal tract of chickens.[4] The bioavailability of amprolium has been reported to be low, ranging from 2.3% to 6.4% in non-fasting and fasting chickens, respectively.[5] Peak plasma concentrations are typically reached within a few hours of administration.[6]
Distribution
Despite its low absorption, amprolium is distributed to various tissues. Residue studies have detected amprolium in muscle, liver, kidney, and skin with subcutaneous fat.[7] In laying hens, amprolium has been shown to accumulate in the egg yolk.[8]
Metabolism
There is a notable lack of comprehensive studies detailing the biotransformation of amprolium in poultry.[4] The prevailing evidence suggests that amprolium undergoes minimal metabolism and is primarily excreted as the parent compound.[4] While one study alluded to the detection of metabolites using a fluorimetric thiochromic method, specific metabolites were not identified.[7] A study in rats using 14C-labelled amprolium also indicated that the majority of the administered dose was excreted unchanged, primarily in the feces.[4]
Excretion
Amprolium is rapidly eliminated from the body, mainly through the kidneys.[1] The elimination half-life after oral administration in chickens has been reported to be between 0.292 and 0.654 hours.[8]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters and tissue residue levels of this compound in chickens from various studies.
Table 1: Pharmacokinetic Parameters of Amprolium in Chickens
| Parameter | Route of Administration | Dose | Value | Reference |
| Elimination Half-Life (t½) | Intravenous | 30 mg/kg | 4.89 ± 0.3 h | |
| Volume of Distribution (Vd) | Intravenous | 30 mg/kg | 0.34 ± 0.005 L/kg | |
| Total Body Clearance (Cl) | Intravenous | 30 mg/kg | 0.562 ± 0.015 ml/kg/min | |
| Bioavailability (F) | Oral | 30 mg/kg | 66.09 ± 4.9% | |
| Peak Plasma Concentration (Cmax) | Oral | 30 mg/kg | 42.9 ± 1.11 µg/ml | |
| Time to Peak Plasma Concentration (Tmax) | Oral | 30 mg/kg | 3.67 ± 0.05 h | |
| Elimination Half-Life (t½) | Oral | 13 mg/kg (fasting) | 0.292-0.654 h | [5] |
| Bioavailability (F) | Oral | 13 mg/kg (non-fasting) | 2.3-2.6% | [5] |
| Bioavailability (F) | Oral | 13 mg/kg (fasting) | 6.4% | [5] |
Table 2: Residue Levels of Amprolium in Chicken Tissues
| Tissue | Dosing Regimen | Withdrawal Period | Mean Residue Concentration | Reference |
| Liver | 250 mg/kg in feed | 0 days | 250 µg/kg | [7] |
| Liver | 240 mg/L in water for 7 days, then 60 mg/L for 14 days | 6 hours | 544 µg/kg (radioactivity equivalent) | [7] |
| Kidney | 240 mg/L in water for 7 days, then 60 mg/L for 14 days | 6 hours | 496 µg/kg (radioactivity equivalent) | [7] |
| Muscle | 125 mg/kg in feed with 14C-amprolium | 2 days | Detectable residues | [7] |
| Egg Yolk | 250 mg/kg in feed | 0 days | ~400 µg/kg | [7] |
| Egg Yolk | 125 mg/kg in feed | 0 days | ~200 µg/kg | [7] |
Experimental Protocols
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic parameters of this compound in broiler chickens.
Methodology:
-
Animal Model: Healthy broiler chickens of a specific strain and age, acclimated to the experimental conditions.
-
Housing: Housed in individual cages with controlled lighting and temperature, and free access to feed and water (except during fasting periods for oral administration studies).
-
Dosing:
-
Intravenous (IV) Administration: A single dose of this compound solution is administered into the wing vein.
-
Oral (PO) Administration: A single dose of this compound solution is administered directly into the crop using a gavage needle.
-
-
Blood Sampling: Blood samples are collected from the contralateral wing vein at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes, and 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Analytical Method: Plasma concentrations of amprolium are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV or fluorescence detection, or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using appropriate pharmacokinetic software to determine parameters such as elimination half-life, volume of distribution, clearance, Cmax, Tmax, and bioavailability.
Tissue Residue Depletion Study
Objective: To determine the depletion of this compound residues in edible tissues of broiler chickens.
Methodology:
-
Animal Model and Housing: Similar to the pharmacokinetic study.
-
Dosing: this compound is administered to chickens in their feed or drinking water at a specified concentration for a defined period (e.g., 7 days).
-
Withdrawal: The medicated feed or water is replaced with non-medicated feed and water.
-
Tissue Collection: Groups of birds are euthanized at various time points after the withdrawal of the drug (e.g., 0, 1, 3, 5, and 7 days). Samples of muscle, liver, kidney, and skin with fat are collected.
-
Sample Preparation: Tissues are homogenized. Amprolium is extracted using a suitable solvent (e.g., methanol). The extract is then purified using solid-phase extraction (SPE) or other cleanup techniques.[9]
-
Analytical Method: The concentration of amprolium in the tissue extracts is determined by a validated HPLC or LC-MS/MS method.[9][10]
-
Data Analysis: Residue depletion curves are plotted for each tissue type, and the time required for residues to fall below the maximum residue limit (MRL) is determined.
Visualizations
Mechanism of Action: Thiamine Antagonism
Caption: Competitive inhibition of thiamine transport in Eimeria by amprolium.
Experimental Workflow for a Poultry Pharmacokinetic Study
Caption: General workflow for a pharmacokinetic study of amprolium in poultry.
ADME Pathway of Amprolium in Poultry
Caption: ADME pathway of amprolium in poultry, highlighting its primary excretion as an unchanged compound.
References
- 1. scispace.com [scispace.com]
- 2. poultrydvm.com [poultrydvm.com]
- 3. Amprolium - Wikipedia [en.wikipedia.org]
- 4. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 3: Amprolium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability of amprolium in fasting and nonfasting chickens after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. media.neliti.com [media.neliti.com]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatographic determination of amprolium in chicken tissues, using post-column reaction and fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simplified high-performance liquid chromatographic determination of residual amprolium in edible chicken tissues. | Semantic Scholar [semanticscholar.org]
Amprolium Hydrochloride: A Technical Guide to its Role in Disrupting Parasitic Carbohydrate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amprolium hydrochloride, a synthetic thiamine analog, remains a critical anticoccidial agent in veterinary medicine. Its efficacy stems from its ability to competitively inhibit the uptake of thiamine by protozoan parasites, particularly of the genus Eimeria. Thiamine is an essential cofactor for key enzymes in carbohydrate metabolism. By inducing a thiamine deficiency, this compound effectively disrupts the parasite's central energy-producing pathways, leading to arrested development and reduced pathogenicity. This technical guide provides a comprehensive overview of this compound's mechanism of action, with a specific focus on its indirect inhibition of carbohydrate synthesis. It includes a summary of quantitative data on its efficacy, detailed experimental methodologies from key studies, and visual representations of the relevant biochemical pathways and experimental workflows.
Introduction
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant economic threat to the poultry industry worldwide.[1] this compound, first introduced in the 1960s, is a coccidiostat that has been widely used for the prevention and treatment of this disease.[1] It is a structural analog of thiamine (Vitamin B1) and its primary mechanism of action is the competitive inhibition of thiamine transport in the parasite.[1][2] This targeted action makes it a relatively safe compound for the host animal, as the parasite's thiamine transport system is more sensitive to amprolium than that of the host.[1]
Thiamine, in its active form thiamine pyrophosphate (TPP), is an indispensable cofactor for several key enzymes involved in carbohydrate metabolism, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase. By blocking thiamine uptake, this compound effectively starves the parasite of this vital nutrient, thereby crippling its ability to generate energy through carbohydrate catabolism and synthesize essential precursors for growth and replication.[3][4][5] This guide delves into the specifics of this indirect inhibition of carbohydrate synthesis.
Mechanism of Action: Thiamine Antagonism
Amprolium's structural similarity to thiamine allows it to bind to the parasite's thiamine transporters, effectively blocking the uptake of genuine thiamine from the host's intestinal environment.[6] Parasites like Eimeria are incapable of synthesizing their own thiamine and are therefore entirely dependent on the host for this essential vitamin.[6]
The disruption of thiamine-dependent enzymatic reactions has profound consequences for the parasite's metabolism:
-
Inhibition of the Krebs Cycle: Pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, both TPP-dependent enzymes, are critical for the Krebs cycle. Their inhibition leads to a halt in cellular respiration and a drastic reduction in ATP production.
-
Disruption of the Pentose Phosphate Pathway: Transketolase, another TPP-dependent enzyme, is a key component of the pentose phosphate pathway, which is essential for the synthesis of nucleotides and reducing equivalents (NADPH).
This multifaceted disruption of carbohydrate metabolism is particularly effective during the schizogony stage of the Eimeria life cycle, a period of rapid growth and high energy demand.[1]
Quantitative Data on Efficacy
The efficacy of this compound has been demonstrated in numerous studies. The following tables summarize key quantitative data from various experiments.
Table 1: Efficacy of Amprolium against Eimeria Infections in Broiler Chickens
| Eimeria Species | Amprolium Concentration | Parameter Measured | Result | Reference |
| E. tenella | 125 ppm in feed | Lesion Scores | Significantly lower than infected, non-medicated group | [7] |
| E. tenella | 125 ppm in feed | Mortality | Significantly reduced compared to infected, non-medicated group | [7] |
| Mixed Eimeria field isolates | Not specified | Feed Conversion Ratio | Reduced from 1.88 to 1.65 | [1] |
| Mixed Eimeria field isolates | Not specified | Average Daily Gain | Increased from 41.2 g to 46.7 g | [1] |
| E. acervulina | 0.0250% in feed | Oocyst Shedding | Reduced | [8][9] |
| E. maxima | 0.0060% in feed | Oocyst Shedding | Reduced | [8][9] |
| E. necatrix | Not specified | Oocyst Shedding | Reduced | [8][9] |
| Susceptible E. tenella | 0.0060% in feed | Oocyst Shedding | Reduced | [8][9] |
Table 2: Efficacy of Amprolium against Coccidiosis in Goats
| Eimeria Species | Amprolium Dosage | Efficacy (Reduction in OPG) | Day of Measurement | Reference |
| Mixed infection | 100 mg/kg body weight/day for 7 days | 87.88% | Day 8 | [10][11] |
| Mixed infection | 100 mg/kg body weight/day for 7 days | 91.02% | Day 14 | [10][11] |
| Mixed infection | 100 mg/kg body weight/day for 7 days | 89.53% | Day 21 | [10][11] |
| Mixed infection | 100 mg/kg body weight/day for 7 days | 92.20% | Day 28 | [10][11] |
Table 3: Efficacy of Amprolium in Rabbits with Natural Coccidiosis
| Treatment Group | Dosage | OPG Reduction | Reference |
| Amprolium | 50 mg/kg BW for 5 days | 71% | [12][13] |
Experimental Protocols
This section details the methodologies employed in key studies to evaluate the efficacy of this compound.
Anticoccidial Sensitivity Testing (AST) in Broiler Chickens
-
Objective: To evaluate the efficacy of amprolium against field isolates of Eimeria.
-
Animals: Day-old broiler chicks.
-
Housing: Raised in coccidia-free wire-floored battery cages.
-
Experimental Design:
-
Group 1 (Uninfected Unmedicated Control - UUC): No infection, no treatment.
-
Group 2 (Infected Unmedicated Control - IUC): Infected with a standardized dose of mixed Eimeria oocysts.
-
Group 3 (Infected Medicated - IM): Infected and treated with amprolium in the feed at a specified concentration (e.g., 125 ppm).
-
-
Procedure:
-
Birds are fed their respective diets from day 0.
-
On a specific day (e.g., day 14), birds in the IUC and IM groups are orally inoculated with a suspension of sporulated Eimeria oocysts.
-
Parameters are measured at a set time post-infection (e.g., 6-7 days).
-
-
Parameters Measured:
-
Lesion Scoring: Intestinal sections are scored for the severity of lesions on a scale of 0 to 4.
-
Oocyst Counts: Fecal samples are collected, and oocysts per gram (OPG) are determined using a McMaster chamber.
-
Performance Parameters: Body weight gain and feed conversion ratio are calculated.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between groups.
Efficacy Study in Goats with Natural Coccidiosis
-
Objective: To determine the efficacy of amprolium in treating natural coccidial infections in goats.
-
Animals: Goats naturally infected with Eimeria species, confirmed by fecal examination.
-
Experimental Design:
-
Group A (Treated): Administered amprolium orally at a specific dosage (e.g., 100 mg/kg body weight) for a set duration (e.g., 7 days).
-
Group B (Untreated Control): Received no treatment.
-
-
Procedure:
-
Fecal samples are collected from all animals at the start of the trial (Day 0) to determine the baseline OPG.
-
Group A receives the amprolium treatment.
-
Fecal samples are collected at regular intervals post-treatment (e.g., Day 8, 14, 21, and 28).
-
-
Parameter Measured:
-
Fecal Oocyst Count (OPG): The number of oocysts per gram of feces is quantified using the McMaster technique.
-
-
Efficacy Calculation: The percentage reduction in OPG is calculated using the formula: Efficacy (%) = [(Mean OPG in Control - Mean OPG in Treated) / Mean OPG in Control] x 100.
Visualizing the Impact of Amprolium
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of amprolium and a typical experimental workflow.
References
- 1. huvepharma.com [huvepharma.com]
- 2. amprolium.com [amprolium.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 3: Amprolium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amprolium.com [amprolium.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of amprolium on production, sporulation, and infectivity of Eimeria oocysts. | Semantic Scholar [semanticscholar.org]
- 10. entomoljournal.com [entomoljournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of amprolium and toltrazuril efficacy in controlling natural intestinal rabbit coccidiosis - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Basis of Amprolium's Competitive Inhibition of Thiamine Uptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amprolium is a synthetic coccidiostat widely utilized in the poultry industry for the prevention and treatment of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. The efficacy of amprolium lies in its structural similarity to thiamine (Vitamin B1), which allows it to act as a competitive antagonist to the thiamine transport systems in the parasite. This guide provides an in-depth examination of the molecular mechanisms underpinning this competitive inhibition, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to offer a comprehensive resource for researchers and professionals in drug development.
Introduction to Amprolium and Thiamine Transport
Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential cofactor for enzymes crucial to carbohydrate metabolism.[1][2] Organisms like Eimeria have a high metabolic rate, particularly during their reproductive stages (schizogony), and thus a high demand for thiamine.[3] Mammalian and avian hosts, as well as the Eimeria parasite, rely on specific transporter proteins to uptake thiamine from the extracellular environment. The primary transporters responsible for high-affinity thiamine uptake are Thiamine Transporter 1 (ThTr1, encoded by the SLC19A2 gene) and Thiamine Transporter 2 (ThTr2, encoded by the SLC19A3 gene).[4][5][6]
Amprolium is a thiamine analog that mimics the structure of thiamine, enabling it to bind to these transporters.[3][7][8] By competitively inhibiting the uptake of thiamine, amprolium effectively starves the parasite of this essential vitamin, leading to the disruption of carbohydrate synthesis and ultimately, the inhibition of parasite growth and reproduction.[3][7][9] The selective toxicity of amprolium is attributed to the higher sensitivity of the parasite's thiamine transport system to the drug compared to that of the host.[3]
Quantitative Analysis of Competitive Inhibition
The competitive inhibition of thiamine uptake by amprolium has been quantified by determining the kinetic constants (Km and Ki) for both the substrate (thiamine) and the inhibitor (amprolium) in host and parasite cells. The Michaelis-Menten constant (Km) represents the substrate concentration at which the transport rate is half of the maximum, indicating the affinity of the transporter for its substrate. The inhibition constant (Ki) represents the concentration of a competitive inhibitor that doubles the apparent Km of the substrate.
The data presented below is derived from studies on isolated second-generation schizonts of Eimeria tenella and host (chicken) intestinal cells.[10]
| Parameter | Host (Chick Intestinal Cells) | Parasite (Eimeria tenella) | Reference |
| Thiamine Km | 0.36 µM | 0.07 µM | [10] |
| Amprolium Ki | 323 µM | 7.6 µM | [10] |
| Amprolium Kiapp | 1150 µg/L (~4.1 µM) | Not Available | [11] |
Note: The Kiapp (apparent affinity constant) for amprolium hydrochloride in chick intestinal cells from a separate study is also included for comparison.[11]
The significantly lower Km value for thiamine in E. tenella compared to the host cells suggests that the parasite's transport system has a higher affinity for the vitamin.[10] More importantly, the Ki value for amprolium is substantially lower in the parasite than in the host, indicating that amprolium is a much more potent inhibitor of the parasite's thiamine transporter.[10] This differential sensitivity is the molecular basis for the selective anticoccidial activity of amprolium.
Visualization of Thiamine Uptake and Competitive Inhibition
Thiamine Uptake and Metabolism Pathway
The uptake of thiamine into a cell is mediated by the thiamine transporters ThTr1 and ThTr2.[6][12] Once inside the cytosol, thiamine is phosphorylated by the enzyme thiamine pyrophosphokinase (TPK) to its biologically active form, thiamine pyrophosphate (TPP).[5] TPP then serves as a critical coenzyme in various metabolic pathways, including the Krebs cycle and the pentose phosphate pathway.[13]
Caption: Cellular uptake and metabolic activation of thiamine.
Amprolium's Competitive Inhibition Mechanism
Amprolium's structural similarity to thiamine allows it to bind to the same site on the thiamine transporters.[1] This binding is reversible and in direct competition with thiamine. When amprolium is present at a sufficient concentration, it occupies the transporters, thereby blocking thiamine from entering the cell. This leads to an intracellular thiamine deficiency in the parasite.
Caption: Competitive inhibition of thiamine transport by amprolium.
Experimental Protocols
Thiamine Uptake Assay (Mass Spectrometry-Based)
This protocol is adapted from a method for measuring the uptake of deuterated thiamine in transfected human cells and can be modified for parasite or host intestinal cells.[14]
Objective: To quantify the rate of thiamine uptake into cells and assess the inhibitory effect of amprolium.
Materials:
-
Cultured cells (Eimeria schizonts or host intestinal cells)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deuterated thiamine (thiamine-d3) stock solution
-
Amprolium stock solution
-
96-deep well plates
-
Centrifuge
-
Extraction solvent (H2O:MeOH:ACN, 1:1:1, v/v, with 5% formic acid)
-
LC-MS/MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer)
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend in PBS at a density of 2 million cells/mL.
-
Plating: Aliquot 1 mL of the cell suspension into each well of a 96-deep well plate (in triplicate for each condition).
-
Inhibitor Incubation: Add amprolium to the desired final concentrations to the respective wells. For control wells, add vehicle. Incubate for 1 minute on a shaking platform.
-
Substrate Addition: Add thiamine-d3 to a final concentration (e.g., 2 µM) to all wells and incubate for a defined period (e.g., 5 minutes) on a shaking platform.
-
Uptake Termination: Stop the uptake by centrifuging the plate at 500 x g for 5 minutes to pellet the cells.
-
Washing: Wash the cell pellets three times with 1 mL of ice-cold PBS to remove extracellular thiamine-d3.
-
Extraction: Add 500 µL of the extraction solvent to each cell pellet. Vortex and sonicate in a cold water bath for 5 minutes.
-
Protein Precipitation: Incubate the samples at -20°C for 20 minutes, then centrifuge at 15,000 x g and 4°C for 10 minutes.
-
LC-MS/MS Analysis: Transfer the supernatants to fresh tubes or plates for LC-MS/MS analysis to quantify the intracellular concentration of thiamine-d3.
Experimental Workflow Diagram
Caption: Workflow for a competitive thiamine uptake assay.
Conclusion
The anticoccidial agent amprolium functions through a well-defined mechanism of competitive inhibition of thiamine transport. Its structural analogy to thiamine allows it to effectively block the thiamine transporters, ThTr1 and ThTr2. The selective efficacy of amprolium is rooted in the significantly higher affinity of the drug for the parasite's thiamine transport system compared to the host's. This detailed understanding of the molecular basis of amprolium's action, supported by quantitative kinetic data and robust experimental protocols, is invaluable for the continued development of effective and selective antiparasitic agents.
References
- 1. Amprolium | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. huvepharma.com [huvepharma.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Amprolium - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Thiamine uptake in isolated schizonts of Eimeria tenella and the inhibitory effects of amprolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. Structural basis of thiamine transport and drug recognition by SLC19A3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass spectrometry-based cellular thiamine-uptake assays [bio-protocol.org]
In Vitro Studies on the Antiprotozoal Activity of Amprolium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiprotozoal activity of amprolium, a synthetic thiamine analog. Amprolium has been a cornerstone in the control of coccidiosis in poultry for decades.[1][2] Its primary mechanism of action involves the competitive inhibition of thiamine (vitamin B1) uptake in protozoan parasites, particularly of the genus Eimeria.[1][3][4][5] This guide synthesizes key quantitative data from various in vitro studies, details the experimental protocols used to assess its efficacy, and visualizes the underlying mechanisms and workflows.
Core Mechanism of Action: Thiamine Antagonism
Amprolium's efficacy stems from its structural similarity to thiamine.[1][2] Protozoan parasites, especially during active replication stages like schizogony, have a high demand for thiamine to facilitate carbohydrate metabolism.[1][6] The thiamine transport system in the parasite is significantly more sensitive to amprolium than that of the host animal.[1] Amprolium competitively blocks the thiamine transporters on the parasite's cell membrane, leading to thiamine deficiency. This metabolic starvation inhibits the development of key life cycle stages, such as trophozoites and schizonts, and can also suppress gametogony and oocyst sporulation.[4][6][7]
Caption: Amprolium competitively blocks parasitic thiamine transporters.
Data Presentation: Quantitative In Vitro Efficacy
The majority of in vitro research on amprolium has focused on its activity against various species of Eimeria. Studies on other protozoa such as Toxoplasma gondii and Cryptosporidium parvum are limited and suggest lower efficacy or host cell toxicity.[8][9]
| Target Protozoan | Assay Type | Amprolium Concentration | Incubation Time | Observed Effect | Source(s) |
| Eimeria stiedae | Oocyst Sporulation Inhibition | 28 mg/mL | 72 hours | ~68–79% inhibition of sporulation | [10] |
| Eimeria stiedae | Oocyst Sporulation Inhibition | 28 mg/mL | 96 hours | ~89% inhibition of sporulation | [10] |
| Eimeria tenella | Oocyst Sporulation Inhibition | 0.6 mg/mL (with 1 mg/mL probiotics) | 72 hours | Sporulation rate reduced to 5.86% | [11][12] |
| Eimeria acervulina | Oocyst Sporulation Inhibition | 0.0250% (250 µg/mL) | Not Specified | Significant reduction in sporulation | [13] |
| Eimeria maxima | Oocyst Sporulation Inhibition | 0.0060% (60 µg/mL) | Not Specified | Significant reduction in sporulation | [13] |
| Eimeria tenella (susceptible) | Oocyst Sporulation Inhibition | 0.0060% (60 µg/mL) | Not Specified | Significant reduction in sporulation | [13] |
| Eimeria tenella (resistant) | Oocyst Sporulation Inhibition | Not Specified | Not Specified | No effect on sporulation | [13] |
| Eimeria spp. | Intracellular Development (Schizogony) | Not Specified | Not Specified | Inhibitory effect on schizogony in PCK cells | [14] |
| Toxoplasma gondii | Intracellular Growth | Not Specified | Not Specified | Toxic to human fibroblast host cells | [8] |
Experimental Protocols
Standardized in vitro assays are crucial for screening and evaluating the efficacy of antiprotozoal compounds. The following sections detail the common methodologies used in amprolium research.
This assay is fundamental for assessing a compound's ability to interfere with the development of the environmentally resistant oocyst stage into the infective, sporulated form.
Methodology:
-
Oocyst Collection and Purification: Unsporulated oocysts are collected from the feces of experimentally infected animals. They are then purified from fecal debris using methods such as salt flotation and repeated washing.
-
Assay Setup: A known quantity of unsporulated oocysts (e.g., 2 x 10⁴) is suspended in a solution of 2.5% potassium dichromate, which facilitates sporulation while inhibiting bacterial growth.[10][14]
-
Treatment: The oocyst suspension is divided into treatment groups. Amprolium, dissolved in the appropriate vehicle (e.g., distilled water), is added at various concentrations. Control groups include a negative control (vehicle only) and potentially a positive control with a known sporulation inhibitor.[11][12]
-
Incubation: The suspensions are incubated under conditions that promote sporulation, typically at 25-30°C with aeration (e.g., by gentle shaking) for a period of 48 to 96 hours.[10][11][12]
-
Evaluation: At set time points (e.g., 24, 48, 72, 96 hours), an aliquot is taken from each group. The number of sporulated versus unsporulated oocysts is counted using a hemocytometer or McMaster counting chamber under a microscope.[11][12][14]
-
Data Analysis: The percentage of sporulation inhibition is calculated relative to the negative control group.
Caption: Workflow for an in vitro oocyst sporulation inhibition assay.
This type of assay evaluates the effect of a compound on the parasite's ability to invade host cells and undergo asexual replication (schizogony). This is particularly relevant for apicomplexan parasites like Eimeria, Toxoplasma, and Cryptosporidium.
Methodology:
-
Host Cell Culture: A suitable host cell line (e.g., Madin-Darby Bovine Kidney (MDBK), human fibroblasts, or chicken kidney cells) is cultured to form a confluent monolayer in multi-well plates.[9][14]
-
Sporozoite Excystation: Infective sporozoites are released from sporulated oocysts through a process of mechanical grinding and enzymatic digestion (e.g., with trypsin and bile salts).
-
Infection: The host cell monolayers are infected with a predetermined number of purified, viable sporozoites.
-
Treatment: Following an initial invasion period (e.g., 2-4 hours), the medium is replaced with fresh medium containing amprolium at various concentrations. A vehicle-only control is run in parallel.
-
Incubation: The infected, treated plates are incubated under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period that allows for intracellular development (typically 24-72 hours).[9]
-
Evaluation: The assay is terminated, and the effect of the drug is quantified. This can be done through several methods:
-
Microscopy: Fixing, staining, and visually counting the number of intracellular parasites (e.g., trophozoites, schizonts) per field or per 100 host cells.[14]
-
Molecular Methods: Quantifying parasite DNA via quantitative PCR (qPCR) targeting a parasite-specific gene.[15]
-
Reporter Assays: Using transgenic parasite lines that express a reporter gene (e.g., luciferase or β-galactosidase) to measure parasite viability.
-
-
Data Analysis: The inhibition of parasite invasion or proliferation is calculated for each amprolium concentration relative to the untreated control, often to determine an IC50 value.
Caption: Workflow for an in vitro intracellular parasite growth assay.
References
- 1. huvepharma.com [huvepharma.com]
- 2. amprolium.com [amprolium.com]
- 3. cvear.com [cvear.com]
- 4. interchemie.com [interchemie.com]
- 5. interchemie.com [interchemie.com]
- 6. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 3: Amprolium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amprolium | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 8. Toxoplasma gondii: susceptibility and development of resistance to anticoccidial drugs in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro cultivation of Cryptosporidium parvum and screening for anticryptosporidial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro: The Effects of the Anticoccidial Activities of Calotropis procera Leaf Extracts on Eimeria stiedae Oocysts Isolated from Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of probiotics and amprolium on performance, lesion scores, oocyst shedding, and histopathological changes in Eimeria tenella-infected broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. veterinaryworld.org [veterinaryworld.org]
- 13. Stork: Effect of amprolium on production, sporulation, and infectivity of Eimeria oocysts [storkapp.me]
- 14. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Amprolium Hydrochloride (CAS 137-88-2): A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amprolium hydrochloride, a synthetic thiamine analog, is a well-established anticoccidial agent used extensively in the poultry industry. Its primary mechanism of action involves the competitive inhibition of thiamine transport in Eimeria species, leading to vitamin B1 deficiency and subsequent parasite starvation. This technical guide provides an in-depth overview of the research applications of this compound, with a focus on its established role in parasitology and its emerging potential in other research fields. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes associated biological pathways and workflows.
Core Application: Anticoccidial Agent
Amprolium has been a cornerstone in the control of coccidiosis, a parasitic disease of the intestinal tract of animals caused by coccidian protozoa of the genus Eimeria.[1] Its efficacy is particularly noted against Eimeria tenella, E. necatrix, and E. acervulina.[2]
Mechanism of Action: Thiamine Transport Inhibition
Amprolium's structural similarity to thiamine (Vitamin B1) is the basis of its anticoccidial activity.[3] It competitively inhibits the active transport of thiamine into the parasite. The thiamine transport system of the Eimeria parasite is significantly more sensitive to amprolium than that of the host animal, which accounts for its selective toxicity and safety margin.[1]
Recent structural biology studies have elucidated the molecular basis of this interaction. Cryo-electron microscopy has shown that amprolium binds to the human thiamine transporters SLC19A2 and SLC19A3, which are homologs of the parasite's transporter. The aminopyrimidine ring of amprolium occupies the same binding pocket as the corresponding ring of thiamine.[4] This blockage of thiamine uptake prevents the synthesis of thiamine pyrophosphate, a crucial cofactor for carbohydrate metabolism in the parasite, ultimately leading to its death.[2] The drug is most effective during the first generation of schizonts, a stage of the parasite's life cycle with high thiamine demand.[2]
Quantitative Data: Efficacy and Pharmacokinetics
The following tables summarize key quantitative data related to this compound's efficacy and pharmacokinetic properties.
Table 1: In Vitro Inhibition of Thiamine Uptake
| Parameter | Organism/Cell Type | Value | Reference |
|---|---|---|---|
| Ki (app) | E. tenella schizonts | 7.6 µM | [5] |
| Ki (app) | Chick intestinal cells | 326 µM | [5] |
| Ki (app) | Chick intestinal cells | 1150 µg/L |[5] |
Table 2: Pharmacokinetic Parameters in Chickens
| Parameter | Dosage | Value | Reference |
|---|---|---|---|
| Peak Plasma Concentration (Cmax) | 30 mg/kg (i.v.) | 42.9 µg/mL | [6] |
| Time to Peak (Tmax) | 30 mg/kg (i.v.) | 3.67 hours | [6] |
| Systemic Bioavailability | 30 mg/kg (i.v.) | 66% | [6] |
| Elimination Half-life (t1/2β) | 30 mg/kg (i.v.) | 4.89 hours | [6] |
| Total Body Clearance | 30 mg/kg (i.v.) | 0.562 mL/kg/min |[6] |
Experimental Protocol: Anticoccidial Sensitivity Test (AST)
This protocol outlines a general method for evaluating the efficacy of this compound against Eimeria species in broiler chickens.
Methodology:
-
Animal Preparation: Day-old broiler chicks are raised in a thoroughly cleaned and disinfected environment to ensure they are free from prior coccidial infection. They are provided with a standard, non-medicated starter feed and water ad libitum.
-
Group Allocation: At approximately 12-14 days of age, birds are randomly allocated to different treatment groups. A typical experiment would include an uninfected, unmedicated control group, an infected, unmedicated control group, and one or more infected groups treated with amprolium at various concentrations (e.g., 125 ppm in feed).
-
Medication: Medicated feed is provided to the treatment groups for a specified period, typically starting 48 hours before experimental infection.
-
Infection: Each bird in the infected groups is individually inoculated via oral gavage with a standardized dose of sporulated Eimeria oocysts.
-
Data Collection:
-
Performance: Body weight and feed consumption are recorded for each group to calculate weight gain and feed conversion ratio (FCR).
-
Lesion Scoring: Approximately 7 days post-infection, a subset of birds from each group is euthanized, and the intestines are examined for lesions characteristic of coccidiosis. Lesions are scored on a scale of 0 to 4.
-
Oocyst Counts: Fecal or cecal samples are collected to determine the number of oocysts shed per gram.
-
-
Efficacy Evaluation: The efficacy of amprolium is assessed using indices such as the Anticoccidial Sensitivity Test (AST), which is based on the reduction in mean lesion scores compared to the infected, unmedicated control. A reduction of 50% or more typically indicates sensitivity.[7]
Emerging Research Application: Induction of Apoptosis
While less explored, there is evidence to suggest that this compound may have applications in cancer research due to its ability to induce apoptosis. A study has shown that amprolium can induce apoptosis in rat pheochromocytoma (PC12) cells.
Putative Mechanism of Action
The precise signaling pathway for amprolium-induced apoptosis is not yet fully elucidated. However, it is hypothesized to be linked to its primary function as a thiamine antagonist. Thiamine deficiency has been shown to induce apoptosis in neuronal cells. The mechanism may involve the activation of executioner caspases, such as caspase-3.
Experimental Protocol: In Vitro Apoptosis Assay in PC12 Cells (Proposed)
This proposed protocol describes a method to investigate the apoptotic effects of this compound on PC12 cells.
Methodology:
-
Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µM) or a vehicle control (e.g., sterile water or PBS). A positive control for apoptosis, such as staurosporine (1 µM), should also be included.
-
Incubation: Cells are incubated with the treatments for 24, 48, and 72 hours.
-
Apoptosis Assessment:
-
Caspase-3 Activation (Western Blot):
-
Cell Lysate Preparation: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for cleaved caspase-3. After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is applied.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved caspase-3 fragment (approximately 17 kDa) indicates apoptosis.
-
-
Cell Viability Assay: Cell viability can be assessed using an MTT or PrestoBlue assay according to the manufacturer's instructions. A decrease in viability in amprolium-treated cells would be indicative of a cytotoxic or apoptotic effect.
-
Conclusion
This compound remains a significant tool in veterinary medicine for the control of coccidiosis, with a well-defined mechanism of action centered on the competitive inhibition of thiamine transport. The quantitative data and experimental protocols provided herein offer a robust framework for its continued study in this context. Furthermore, the emerging evidence of its pro-apoptotic effects in cell culture models suggests a potential new avenue for research in oncology. The detailed methodologies presented in this guide are intended to facilitate further investigation into both the established and prospective applications of this compound.
References
- 1. huvepharma.com [huvepharma.com]
- 2. Amprolium | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 3. amprolium.com [amprolium.com]
- 4. Substrate transport and drug interaction of human thiamine transporters SLC19A2/A3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the Resistance of Eimeria Spp. Field Isolates to Anticoccidial Drugs Using Three Different Indices - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amprolium Hydrochloride Administration in Broiler Feed
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amprolium hydrochloride is a synthetic coccidiostat widely utilized in the poultry industry for the prevention and treatment of coccidiosis in broiler chickens. Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant enteric disease that impairs nutrient absorption, leading to reduced weight gain, poor feed conversion, and in severe cases, mortality. Amprolium acts as a competitive antagonist of thiamine (Vitamin B1), a crucial cofactor for the parasite's carbohydrate metabolism.[1] Its structural similarity to thiamine allows it to block thiamine transporters in Eimeria species, leading to thiamine deficiency and subsequent starvation of the parasite.[1][2] This document provides detailed protocols for the administration of this compound in broiler feed, methodologies for evaluating its efficacy, and a summary of relevant quantitative data.
Data Presentation
Dosage and Administration of this compound in Broiler Feed
The following table summarizes the recommended dosages for this compound in broiler feed for the prevention and treatment of coccidiosis.
| Application | Dosage in Feed (ppm) | Duration | Withdrawal Period |
| Prevention | |||
| Standard | 125 | Continuous | 0 days[3] |
| Severe Exposure | 250 | Continuous | 0 days[2] |
| E. tenella specific | 80 - 125 | Continuous | 0 days[2] |
| Treatment | 240 (in drinking water) | 5-7 days | 0 days[4] |
ppm = parts per million (mg/kg)
Efficacy of this compound against Eimeria tenella Infection in Broilers
The following data is from a study evaluating the efficacy of amprolium (20 mg/kg body weight) in broilers experimentally infected with Eimeria tenella.[5]
| Parameter | Uninfected Control | Infected Control | Infected + Amprolium |
| Body Weight Gain (g) | |||
| Day 21 | 850 | 750 | 830 |
| Day 28 | 1500 | 1200 | 1450 |
| Feed Intake (g) | |||
| Day 21 | 1600 | 1450 | 1580 |
| Day 28 | 3000 | 2500 | 2950 |
| Lesion Score (Day 28) | 0.0 | 3.5 | 1.5 |
| Oocyst Shedding (OPG) | |||
| Day 22 | 0 | 50,000 | 10,000 |
| Day 25 | 0 | 80,000 | 5,000 |
OPG = Oocysts Per Gram of feces
Safety Profile of this compound in Broilers
| Parameter | Value | Reference |
| Margin of Safety | At least 5 times the recommended dose | [1] |
| Withdrawal Period (Meat) | 0 days | [3][6] |
| Side Effects | Thiamine deficiency at high doses | [7] |
Experimental Protocols
Anticoccidial Sensitivity Test (AST) for this compound
This protocol outlines a standard method for evaluating the efficacy of this compound against field isolates of Eimeria.
1. Animals and Housing:
-
Ninety, one-day-old broiler chicks are randomly assigned to six experimental groups, with three replicates per group (five birds per replicate).[5]
-
Birds are housed in wire-floored cages to prevent reinfection from feces.[5]
-
Feed and water are provided ad libitum.[5]
2. Experimental Groups:
-
Group 1: Uninfected, Untreated Control (UUC)
-
Group 2: Infected, Untreated Control (IUC)
-
Group 3: Infected, Amprolium-Treated (e.g., 125 ppm in feed)
-
Group 4: Infected, Test Article 1
-
Group 5: Infected, Test Article 2
-
Group 6: Positive Control (another approved anticoccidial)
3. Infection:
-
On day 14, birds in the infected groups are orally inoculated with a standardized dose of sporulated Eimeria oocysts (e.g., 2 x 10^4 sporulated E. tenella oocysts).[5]
-
The UUC group receives a sham inoculation of the vehicle (e.g., water).
4. Treatment:
-
Medicated feed is provided to the respective treatment groups from day 12 until the end of the experiment.
5. Data Collection:
-
Performance Parameters: Body weight gain and feed intake are recorded weekly. Feed conversion ratio (FCR) is calculated.
-
Oocyst Shedding: Fecal samples are collected from each replicate on specific days post-infection (e.g., days 7 and 10). Oocysts per gram (OPG) of feces are determined using a McMaster chamber.
-
Lesion Scoring: On day 28, a subset of birds from each group is euthanized, and the intestines are examined for gross lesions. Lesions are scored on a scale of 0 to 4, with 0 being normal and 4 being the most severe.
-
Histopathology: Intestinal tissue samples are collected, fixed in 10% neutral buffered formalin, and processed for histopathological examination to assess the extent of damage to the intestinal mucosa and the presence of different parasite life stages.[5]
6. Statistical Analysis:
-
Data are analyzed using appropriate statistical methods, such as ANOVA, to determine significant differences between treatment groups.
Mandatory Visualizations
Caption: Mechanism of action of amprolium as a thiamine antagonist in Eimeria.
Caption: Experimental workflow for an anticoccidial sensitivity test.
Caption: Thiamine salvage pathway in Eimeria and the point of inhibition by amprolium.
References
- 1. Vitamin and co-factor biosynthesis pathways in Plasmodium and other apicomplexan parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsra.net [ijsra.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of probiotics and amprolium on performance, lesion scores, oocyst shedding, and histopathological changes in Eimeria tenella-infected broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin and cofactor biosynthesis pathways in Plasmodium and other apicomplexan parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amprolium Hydrochloride in Coccidiosis Prevention in Calves
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of amprolium hydrochloride, a key anticoccidial agent, and detail its application in preventing coccidiosis in calves. This document includes its mechanism of action, recommended dosage, and detailed experimental protocols for efficacy studies.
Introduction to this compound
This compound is a synthetic anticoccidial drug widely used in veterinary medicine to combat coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria. In calves, the most common pathogenic species are Eimeria zuernii and Eimeria bovis. Coccidiosis can lead to significant economic losses in the cattle industry due to diarrhea, reduced weight gain, and in severe cases, mortality. Amprolium is effective for both the prevention and treatment of this disease.
Mechanism of Action
This compound is a structural analog of thiamine (Vitamin B1). Its efficacy lies in its ability to competitively inhibit the transport of thiamine in Eimeria species. The parasite has a high requirement for thiamine, particularly during the development of schizonts. By blocking the thiamine transporters of the coccidia, amprolium leads to a thiamine deficiency within the parasite, disrupting its carbohydrate metabolism and ultimately causing it to starve.[1][2][3][4] The thiamine transport system in the parasite is more sensitive to amprolium than that of the host animal, which provides a margin of safety for its use in calves.[3]
Recommended Dosage for Prevention
For the prevention of coccidiosis in calves, the recommended dosage of this compound is 5 mg per kg of body weight daily for 21 days .[5][6][7][8][9] This prophylactic regimen is typically initiated during periods of expected exposure to coccidia or when there is a history of coccidiosis on the premises. Administration can be achieved through drinking water, as a drench, or mixed in the feed.[5][6][10]
Quantitative Data Summary
The following table summarizes the key quantitative data for the prophylactic use of this compound in calves.
| Parameter | Value | Unit | Administration Route | Reference |
| Dosage Rate | 5 | mg/kg body weight/day | Drinking Water, Drench, Feed | [5][6][7][8][9] |
| Treatment Duration | 21 | days | Not Applicable | [5][6][7][8][9] |
| Active Ingredient Concentration (in Amprid® for Calves 9.6% Oral Solution) | 96 | mg/mL | Not Applicable | [5] |
Experimental Protocols
The following protocols are synthesized from established guidelines for evaluating the efficacy of anticoccidial drugs in mammals and are intended to serve as a template for researchers.
Dose Determination and Efficacy Study Protocol
This protocol outlines an experimental workflow to determine and confirm the effective dosage of this compound for coccidiosis prevention in calves.
Objective: To evaluate the prophylactic efficacy of this compound against an experimental infection of Eimeria zuernii and Eimeria bovis in calves.
Materials:
-
Clinically healthy, coccidia-free male and female calves (e.g., Holstein-Friesian), 2-3 weeks of age.
-
This compound (pharmaceutical grade).
-
Sporulated oocysts of Eimeria zuernii and Eimeria bovis.
-
Appropriate housing facilities with individual pens to prevent cross-contamination.
-
Standard calf milk replacer and starter feed (non-medicated).
-
Fecal collection bags and laboratory equipment for oocyst counting (McMaster technique).
Experimental Design:
-
Animal Selection and Acclimatization:
-
Select healthy calves and confirm they are free of coccidial infection by repeated fecal examinations.
-
Acclimatize calves to individual housing for at least 7 days before the start of the experiment.
-
-
Randomization and Grouping:
-
Randomly assign calves to different treatment groups (minimum of 6-8 calves per group).
-
Group A (Negative Control): Uninfected, untreated.
-
Group B (Positive Control): Infected, untreated.
-
Group C, D, E... (Treatment Groups): Infected, treated with varying doses of this compound (e.g., 2.5, 5, and 10 mg/kg body weight).
-
-
Infection:
-
On Day 0, orally infect all calves in Groups B, C, D, and E with a known number of sporulated oocysts of E. zuernii and E. bovis. The infective dose should be sufficient to produce clinical signs of coccidiosis in the positive control group.
-
-
Treatment:
-
Begin amprolium administration to the treatment groups 24 hours post-infection (Day 1) and continue for 21 consecutive days.
-
Administer the drug mixed in the daily milk replacer or as an oral drench.
-
-
Data Collection and Evaluation:
-
Clinical Signs: Monitor calves daily for signs of coccidiosis, including diarrhea, dehydration, depression, and presence of blood in feces. Score fecal consistency.
-
Oocyst Shedding: Collect fecal samples daily from Day 14 to Day 28 post-infection and determine the oocysts per gram (OPG) of feces using the McMaster technique.
-
Weight Gain: Record the body weight of each calf at the beginning of the study (Day 0) and at weekly intervals until the end of the study.
-
Post-mortem Examination (optional): At the end of the study, a subset of animals from each group may be euthanized for post-mortem examination of the intestinal tract to assess lesion scores.
-
Statistical Analysis:
-
Analyze data on oocyst counts, weight gain, and clinical scores using appropriate statistical methods (e.g., ANOVA, Kruskal-Wallis test).
-
A significant reduction in oocyst shedding, improved weight gain, and lower clinical scores in the treatment groups compared to the positive control group would indicate efficacy.
Logical Framework for Dose-Response Analysis
A dose-response analysis is crucial to establish the optimal prophylactic dose. The relationship between the amprolium dosage and the reduction in oocyst shedding can be modeled to identify the dose that provides the desired level of protection.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Mechanism of amprolium as a thiamine antagonist.
Caption: Workflow for an amprolium efficacy study in calves.
Caption: Logical flow for dose-response analysis.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Amprolium for control of experimental coccidiosis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. W A A V P guideline for evaluating the efficacy of anticoccidials in mammals (pigs, dogs, cattle, sheep) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. DailyMed - COCCI-CURE C FOR CALVES- amprolium solution [dailymed.nlm.nih.gov]
- 7. DailyMed - AMPRID FOR CALVES- amprolium solution [dailymed.nlm.nih.gov]
- 8. Amprol 9.6% Solution for Animal Use (Canada) - Drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
Application Notes & Protocols: Evaluating Amprolium Efficacy in Broilers
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, represents a significant economic challenge to the global poultry industry. It leads to poor nutrient absorption, reduced growth rates, and increased mortality.[1][2] Amprolium, a synthetic anticoccidial, has been a cornerstone of control strategies since its introduction in 1960.[3] It functions as a thiamine (Vitamin B1) antagonist, competitively inhibiting the thiamine transporter in Eimeria parasites, which ultimately leads to parasite starvation and death.[2][3][4] Its efficacy against various Eimeria species, particularly E. tenella and E. acervulina, is well-documented.[4]
Robust and standardized field trial methodologies are critical for accurately evaluating the efficacy of amprolium under commercial production conditions. These notes provide a detailed framework and specific protocols for designing and executing such trials.
Amprolium's Mechanism of Action
Amprolium's structural similarity to thiamine allows it to competitively block thiamine uptake by the Eimeria parasite.[3] The parasite's thiamine transport system is more sensitive to amprolium than the host's, ensuring a wide margin of safety for the chicken.[3] This action is most effective during the schizont stage of the parasite's life cycle, which has the highest demand for thiamine.[3][4]
References
Application Note: High-Throughput Analysis of Amprolium using Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of amprolium, a quaternary ammonium compound used as a coccidiostat in veterinary medicine, utilizing Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC). The inherent hydrophilic nature of amprolium makes it challenging to retain and resolve using conventional reversed-phase liquid chromatography. ZIC-HILIC provides an effective alternative by promoting the partitioning of polar analytes between a hydrophilic stationary phase and a mobile phase with a high organic solvent content. This document provides detailed protocols for sample preparation and LC-MS/MS analysis, along with performance data demonstrating the method's linearity, sensitivity, and reproducibility.
Introduction
Amprolium is a crucial veterinary drug for the prevention and treatment of coccidiosis in poultry and other livestock. Monitoring its concentration in animal-derived food products and pharmaceutical formulations is essential for ensuring food safety and therapeutic efficacy. Due to its high polarity, amprolium is poorly retained on traditional C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a superior technique for the separation of such polar compounds.[1][2] Zwitterionic HILIC (ZIC-HILIC) columns, featuring stationary phases with both positive and negative charges, offer unique selectivity and excellent retention for a wide range of hydrophilic analytes, including amprolium.[3][4] This application note presents a validated ZIC-HILIC method coupled with tandem mass spectrometry (MS/MS) for the rapid and accurate determination of amprolium.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of amprolium from a solid matrix (e.g., animal tissue, feed, or powdered drug formulation).
Materials:
-
Homogenizer or mechanical shaker
-
50 mL centrifuge tubes
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut Plexa)[5]
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Formic acid (FA)
-
Trichloroacetic acid (TCA) solution (5%)[5]
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Homogenization: Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.[5]
-
Extraction: Add 10 mL of 5% trichloroacetic acid solution.[5] Cap the tube and shake it vigorously for 1 minute using a mechanical shaker.
-
Centrifugation: Centrifuge the sample for 10 minutes at 9,000 rpm and 4°C.[5]
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[5]
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elution: Elute the amprolium from the cartridge with 3 mL of 2% formic acid in acetonitrile.[5]
-
Filtration: Filter the eluent through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
ZIC-HILIC-MS/MS Analysis
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | ZIC-HILIC (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 100 x 3.0 mm, 2.7 µm)[5] |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient | 0-2 min, 85% B; 2-4 min, 85-60% B; 4-6 min, 60% B[5] |
| Flow Rate | 0.4 mL/min[5] |
| Injection Volume | 5 µL |
| Column Temperature | 25°C[6] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Gas Temperature | 250°C[5] |
| Gas Flow | 7 L/min[5] |
| Nebulizer | 35 psi[5] |
| Sheath Gas Heater | 325°C[5] |
| Sheath Gas Flow | 11 L/min[5] |
| Capillary Voltage | 3500 V[5] |
| Nozzle Voltage | 300 V[5] |
| MRM Transitions | See Table 2 |
Quantitative Data
Table 1: Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.99[7] |
| Limit of Detection (LOD) | 0.1 - 1 ng/g[1][5] |
| Limit of Quantification (LOQ) | 10 ng/g[5] |
| Recovery | 97.4% - 103.5%[7] |
| Precision (RSD) | < 13%[1][2] |
Table 2: MRM Transitions for Amprolium
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (V) |
| Amprolium | 243.1 | 150.1 | 135 | 10 |
| Amprolium | 243.1 | 94.1 | 135 | 5 |
Visualizations
Caption: Workflow for amprolium analysis.
Conclusion
The ZIC-HILIC-MS/MS method presented provides a highly selective, sensitive, and rapid approach for the determination of amprolium in various matrices. The zwitterionic nature of the stationary phase ensures robust retention and excellent peak shape for this polar analyte. The detailed protocol and performance data demonstrate the suitability of this method for routine quality control and residue monitoring applications in the pharmaceutical and food safety industries.
References
- 1. Analysis of amprolium by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated HPLC Method to Simultaneously Determine Amprolium Hydrochloride, Sulfaquinoxaline Sodium and Vitamin K3 in A.S.K Powder on ZIC-HILIC Column | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Detection of Amprolium Hydrochloride Residues in Animal Tissues
Introduction
Amprolium is a coccidiostat widely used in the poultry industry for the prevention and treatment of coccidiosis, a parasitic disease of the intestinal tract.[1] The administration of amprolium, particularly through feed and water, can lead to the presence of drug residues in edible animal tissues if proper withdrawal periods are not observed.[2] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for amprolium in food products to ensure consumer safety.[2] For instance, the U.S. Food and Drug Administration (FDA) has set tolerances for amprolium at 0.5 ppm in muscle and 0.3 ppm in the liver of chickens.[2] Therefore, sensitive and reliable analytical methods are crucial for monitoring amprolium residues in animal tissues to safeguard public health and comply with food safety regulations.
This document provides detailed protocols for three common methods for the detection and quantification of amprolium hydrochloride residues in animal tissues: High-Performance Liquid Chromatography with UV or Photodiode Array Detection (HPLC-UV/PDA), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Summary of Detection Methods
Various analytical techniques are available for the determination of amprolium residues. The choice of method often depends on the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the quantitative performance of key methods.
| Method | Tissue Type(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Linearity Range | Reference |
| HPLC-UV/PDA | Chicken Muscle, Liver | - | 0.22 µg/g (muscle), 0.25 µg/g (liver) | > 90% | 0.3 - 3.0 µg/g | [2][3] |
| HPLC with Fluorescence Detection | Chicken Muscle | 0.01 ppm | - | 74.9 - 80.9% | - | [4] |
| LC-MS/MS | Bovine Tissues | 3.50 µg/kg | 11.7 µg/kg | 81.6 - 92.8% | 5 - 2000 µg/L | [5] |
| LC-MS | Chicken Tissue | 1 - 7 ng/g | 5 ng/g | - | - | [4][6] |
| ELISA | General Screening | Varies by kit | Varies by kit | Varies by kit | Varies by kit | [7][8] |
Detailed Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/PDA)
This protocol is based on a simplified and rapid method for the routine monitoring of amprolium in chicken muscle and liver.[2][3] It utilizes a straightforward extraction and cleanup procedure followed by ion-pair chromatography.
1. Sample Preparation and Extraction
-
Accurately weigh 0.2 g of homogenized tissue (muscle or liver) into a microcentrifuge tube.[2]
-
Add 0.4 mL of a 20% (v/v) ethanol-water solution.[2]
-
Homogenize the sample using an ultrasonic homogenizer for 30 seconds.[2]
-
Centrifuge the homogenate at 10,000 x g for 5 minutes.[2]
-
Transfer 0.4 mL of the resulting supernatant to a centrifugal ultrafiltration unit (e.g., Ultrafree-MC/PL).[2]
-
Centrifuge the unit at 3,000 x g for 5 minutes.[2]
-
The ultrafiltrate is now ready for HPLC analysis.
2. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a photodiode-array (PDA) or UV detector.
-
Column: Mightysil RP-4 GP column or equivalent.[2]
-
Mobile Phase: A mixture of ethanol and 5 mM 1-heptanesulfonic acid sodium salt solution (35:65, v/v).[2]
-
Flow Rate: 1.0 mL/min (typical, may require optimization).
-
Injection Volume: 20 µL.[2]
-
Detection: UV detection at 262 nm.[9]
-
Column Temperature: 25°C.[10]
3. Quantification
-
Prepare standard solutions of amprolium in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculate the concentration of amprolium in the sample by comparing its peak area to the calibration curve.
Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the determination of amprolium residues in bovine tissues and can be adapted for other animal tissues.[5]
1. Sample Preparation and Extraction
-
Weigh a representative portion of the homogenized tissue sample.
-
Extract the sample with a phosphate buffer solution.[5]
-
Centrifuge the mixture to separate the solid and liquid phases.[5]
-
The extract is then purified using a solid-phase extraction (SPE) cartridge (e.g., HLB cartridge).[5]
-
Elute the amprolium from the SPE cartridge.
-
Dry the eluate under a gentle stream of nitrogen.[5]
-
Reconstitute the residue in a solution of 0.1% formic acid in water/methanol (9:1, v/v).[5]
2. LC-MS/MS Conditions
-
LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: XBridge C18 column or equivalent.[5]
-
Mobile Phase: A gradient or isocratic mixture of 0.1% formic acid in water and methanol. A common composition is a 90:10 (v/v) mixture of 0.1% formic acid solution and methanol.[5]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions for amprolium for quantification and confirmation.
3. Quantification
-
Quantification is typically performed using an external standard calibration curve.[5] Matrix-matched standards are recommended for higher accuracy.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) Screening
ELISA provides a rapid and cost-effective method for screening a large number of samples for the presence of amprolium residues.[7][11] This is a general protocol for a competitive ELISA, and specific instructions may vary depending on the commercial kit used.[8]
1. Sample Preparation
-
Homogenize the tissue sample.
-
Extract amprolium from the tissue using an appropriate extraction buffer provided with the ELISA kit (often a methanol-water or acetonitrile-based solution).
-
Centrifuge the homogenate to pellet solid debris.
-
The supernatant may require dilution with a buffer provided in the kit before proceeding.
2. ELISA Procedure (Competitive Assay)
-
Add standard solutions and prepared samples to the respective wells of the microtiter plate, which is pre-coated with amprolium-BSA antigen.[8]
-
Add the anti-amprolium antibody to each well. Incubate to allow competition between the amprolium in the sample/standard and the amprolium coated on the plate for binding to the antibody.
-
Wash the plate to remove unbound antibodies and sample components.
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugate).[8] Incubate to allow binding to the primary antibody.
-
Wash the plate again to remove the unbound secondary antibody.
-
Add a chromogenic substrate (e.g., TMB).[8] The enzyme will catalyze a color change. The color intensity is inversely proportional to the amount of amprolium in the sample.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
3. Data Interpretation
-
Construct a standard curve by plotting the absorbance versus the concentration of the amprolium standards.
-
Determine the concentration of amprolium in the samples by interpolating their absorbance values from the standard curve.
-
Samples that test positive or are near the regulatory limit should be confirmed by a confirmatory method like LC-MS/MS.
Diagrams and Workflows
Caption: Workflow for HPLC-UV/PDA analysis of amprolium.
Caption: Workflow for LC-MS/MS analysis of amprolium.
Caption: Principle of competitive ELISA for amprolium detection.
References
- 1. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 3: Amprolium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Simplified high-performance liquid chromatographic determination of residual amprolium in edible chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gold Standard Diagnostics - Veterinary drug residues [goldstandarddiagnostics.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. Meat & Poultry - Biorex Food Diagnostics - BFD Food Safety Innovation [biorexfooddiagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Amprolium Hydrochloride Resistance in Eimeria Species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering amprolium hydrochloride resistance in Eimeria species during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against Eimeria species?
This compound is a synthetic anticoccidial drug that acts as a competitive antagonist of thiamine (Vitamin B1).[1] Due to its structural similarity to thiamine, amprolium competitively inhibits the active transport of thiamine into Eimeria parasites.[1][2][3] This process is particularly effective during the second generation of schizonts, a stage with high metabolic activity and thus a high demand for thiamine.[1][4] By blocking thiamine uptake, amprolium disrupts carbohydrate metabolism in the parasite, leading to its starvation and inhibition of development.[4][5][6] The thiamine transport system in Eimeria is significantly more sensitive to amprolium than that of the host, which accounts for the drug's selective toxicity.[1][2][4]
Q2: How does resistance to amprolium develop in Eimeria species?
Resistance to amprolium in Eimeria is thought to develop gradually through a multi-step process.[7][8] The primary mechanism is likely due to mutations in the parasite's thiamine transporter, which reduces the binding affinity of amprolium, thereby decreasing its inhibitory effect.[2][4] Initially, a mutation conferring a low level of resistance may be selected for within a parasite population exposed to the drug.[7] With continued drug pressure, subsequent mutations can accumulate, leading to higher levels of resistance.[7] While the precise molecular mechanisms are still under investigation, it is understood that resistance can be transferred between coccidial gametes through genetic recombination.[5] It has been observed that resistance to amprolium tends to develop more slowly compared to other anticoccidial drugs like quinolones.[7]
Q3: My Eimeria cultures are showing reduced sensitivity to amprolium. How can I confirm resistance?
Confirmation of amprolium resistance requires a systematic approach, typically involving an Anticoccidial Sensitivity Test (AST).[9][10] This in vivo assay is the most reliable method to determine the resistance profile of an Eimeria field isolate or laboratory strain. The AST involves challenging groups of birds with the Eimeria isolate while administering different concentrations of amprolium. Key parameters are then measured and compared between treated and untreated, infected and uninfected control groups.[1][9] These parameters often include:
-
Weight Gain: Comparing the weight gain of infected, treated birds to infected, untreated birds and uninfected controls.[10]
-
Lesion Scoring: Macroscopic evaluation of intestinal lesions at necropsy.[9][11]
-
Oocyst Shedding: Quantifying the number of oocysts shed in the feces.[9][12]
-
Feed Conversion Ratio (FCR): Assessing the efficiency of feed utilization.[1]
Several indices, such as the Anticoccidial Index (ACI) and Percent Optimum Anticoccidial Activity (POAA), can be calculated from these parameters to quantify the degree of resistance.[10][11]
Troubleshooting Guide
Problem: Experimental results indicate a complete lack of amprolium efficacy against a field isolate of Eimeria.
Possible Cause 1: High-level resistance in the Eimeria isolate.
-
Troubleshooting Steps:
-
Perform a dose-response AST: Test a wide range of amproliom concentrations, including those significantly higher than the standard recommended dose, to determine if any level of efficacy can be achieved.
-
Isolate and propagate single oocysts: This can help determine if the field isolate is a mixed population of sensitive and resistant strains.[12] Subsequent ASTs on the single-oocyst-derived lines can confirm the resistance profile of individual parasite lines.
-
Consider alternative anticoccidials: If high-level resistance is confirmed, it is advisable to test the isolate's sensitivity to other classes of anticoccidial drugs with different mechanisms of action, such as ionophores (e.g., monensin, salinomycin) or other chemical compounds (e.g., diclazuril, toltrazuril).[4][13]
-
Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting Steps:
-
Verify drug concentration and administration: Ensure that the amprolium was correctly calculated, mixed into the feed or water, and administered consistently throughout the experimental period.
-
Check the viability and infectivity of the oocyst inoculum: Use a standardized method to ensure that the oocysts used for infection are viable and sporulated. An inadequate infection pressure can lead to misleading results.
-
Review animal husbandry: Ensure that factors such as diet, housing, and overall health of the birds are optimal and consistent across all experimental groups, as these can influence the outcome of the infection and drug efficacy.
-
Problem: Inconsistent results in amprolium sensitivity assays.
Possible Cause 1: Mixed Eimeria species in the inoculum.
-
Troubleshooting Steps:
-
Species identification: Use molecular techniques, such as PCR based on the SCAR region, to identify the Eimeria species present in your isolate.[11] Different Eimeria species can exhibit varying intrinsic sensitivities to amprolium.[5]
-
Purify the isolate: If multiple species are present, attempt to purify the species of interest through controlled infections and single oocyst isolation.
-
Possible Cause 2: Variation in host immune response.
-
Troubleshooting Steps:
-
Use a standardized host: Employ a consistent and well-characterized line of birds for all experiments to minimize genetic variation in immune responses.
-
Ensure birds are coccidia-free at the start of the experiment: Prior exposure to Eimeria can induce protective immunity, which can confound the assessment of drug efficacy.
-
Increase sample size: Using a larger number of birds per group can help to mitigate the impact of individual variation.
-
Data Presentation
Table 1: Efficacy of Amprolium against Field Isolates of Eimeria species.
| Parameter | Uninfected Untreated Control (UUC) | Infected Untreated Control (IUC) | Infected Treated (Amprolium 125 ppm) | Citation(s) |
| Average Daily Gain (g) | - | 41.2 | 46.7 | [1] |
| Feed Conversion Ratio (FCR) | - | 1.88 | 1.65 | [1] |
Table 2: In Vitro Sporulation of Eimeria tenella Oocysts with Probiotics and Amprolium.
| Treatment | Sporulation Rate (%) | Citation(s) |
| Control | - | [14] |
| Probiotics (1 mg/mL) | Reduced | [14] |
| Amprolium (0.6 mg/mL) | Reduced | [14] |
| Probiotics (1 mg/mL) + Amprolium (0.6 mg/mL) | 5.86 | [14] |
Experimental Protocols
Protocol 1: In Vivo Anticoccidial Sensitivity Test (AST)
This protocol outlines a general procedure for conducting an AST to evaluate the efficacy of amprolium against a field isolate of Eimeria.
-
Animal Preparation:
-
Obtain day-old chicks from a coccidia-free source.
-
Raise them in a controlled, coccidia-free environment with ad libitum access to a non-medicated starter feed and water.[13]
-
At approximately 12-14 days of age, randomly allocate birds to different experimental groups (e.g., Uninfected Untreated Control, Infected Untreated Control, Infected Treated with Amprolium).[1]
-
-
Drug Administration:
-
For the treated group(s), provide feed or water containing the desired concentration(s) of amprolium two days prior to infection and continue until the end of the experiment.[13]
-
-
Infection:
-
Infect each bird in the infected groups orally with a predetermined dose of sporulated Eimeria oocysts.[13] The dose should be sufficient to cause measurable clinical signs and lesions without causing excessive mortality.
-
-
Data Collection (typically 6-7 days post-infection):
-
Performance Parameters: Record body weight gain and feed intake for each group to calculate the Feed Conversion Ratio (FCR).[1][13]
-
Lesion Scoring: Euthanize a subset of birds from each group and perform necropsies to score the severity of intestinal lesions. A standardized scoring system (e.g., 0-4 scale) should be used.[13][15]
-
Oocyst Shedding: Collect fecal samples from each group over a specified period to determine the total number of oocysts shed per bird.
-
-
Data Analysis:
Protocol 2: In Vitro Oocyst Sporulation Assay
This assay can be used as a preliminary screen to assess the direct effect of compounds on the viability of Eimeria oocysts.
-
Oocyst Preparation:
-
Incubation:
-
Suspend the unsporulated oocysts in a 2.5% potassium dichromate solution.[16]
-
Aliquot the oocyst suspension into a multi-well plate.
-
Add the test compound (e.g., amprolium, plant extracts) at various concentrations to the wells. Include appropriate positive (e.g., diclazuril) and negative (no compound) controls.[16]
-
Incubate the plate at room temperature with adequate aeration for 48 hours to allow for sporulation.
-
-
Evaluation:
-
After incubation, take a sample from each well and count the number of sporulated and unsporulated oocysts under a microscope using a hemocytometer.[16]
-
Calculate the percentage of sporulation for each treatment group.
-
The sporulation index can be calculated as the number of sporulated oocysts in a treated group divided by the number in the control group.[16]
-
Mandatory Visualizations
Caption: Mechanism of Amprolium Action and Resistance.
Caption: Workflow for an Anticoccidial Sensitivity Test (AST).
Caption: Troubleshooting Logic for Amprolium Resistance.
References
- 1. huvepharma.com [huvepharma.com]
- 2. Thiamine uptake in isolated schizonts of Eimeria tenella and the inhibitory effects of amprolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiamine uptake in isolated schizonts of Eimeria tenella and the inhibitory effects of amprolium | Parasitology | Cambridge Core [cambridge.org]
- 4. Anticoccidial drug resistance in fowl coccidia: the state of play revisited | World's Poultry Science Journal | Cambridge Core [cambridge.org]
- 5. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 3: Amprolium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cvear.com [cvear.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Eimeria tenella: experimental studies on the development of resistance to amprolium, clopidol and methyl benzoquate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating the Resistance of Eimeria Spp. Field Isolates to Anticoccidial Drugs Using Three Different Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meridian.allenpress.com [meridian.allenpress.com]
- 11. Populations of Eimeria tenella express resistance to commonly used anticoccidial drugs in southern Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. veterinaryworld.org [veterinaryworld.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amprolium Hydrochloride Dosage to Minimize Host Thiamine Deficiency
Welcome to the technical support center for researchers utilizing amprolium hydrochloride. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the precise application of amprolium for inducing controlled thiamine deficiency in research animals, while minimizing unintended host toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a structural analog of thiamine (Vitamin B1). It competitively inhibits the active transport of thiamine across cell membranes, including in the host animal and target organisms like coccidia.[1][2] By blocking thiamine uptake, amprolium induces a state of thiamine deficiency.[3] The thiamine transport systems in parasites like Eimeria are often more sensitive to amprolium than those of the host, providing a basis for its use as a coccidiostat.[4]
Q2: How can I prepare a stock solution of this compound?
A2: this compound is soluble in water, methanol, and ethanol.[5] To prepare a stock solution for administration in drinking water, dissolve the desired amount of this compound powder in a small volume of warm water (around 40°C) before diluting to the final volume.[6] For intraperitoneal (IP) injections, dissolve amprolium in a sterile 0.9% saline solution.[7]
Q3: What are the typical clinical signs of amprolium-induced thiamine deficiency in research animals?
A3: Clinical signs of thiamine deficiency can vary by species but generally include neurological and metabolic disturbances. Common signs include anorexia (loss of appetite), weight loss, lethargy, ataxia (incoordination), muscle weakness, and in severe cases, opisthotonus (stargazing), seizures, and death.[1][8]
Q4: How long does it take to induce thiamine deficiency with amprolium?
A4: The onset of thiamine deficiency depends on the amprolium dosage, the animal species, and their baseline thiamine status. In mice, behavioral changes can be observed within 20 days of treatment.[7] For poultry, signs can appear within a week of high-dose administration. The induction of deficiency is progressive.[9]
Q5: Can I reverse the effects of amprolium-induced thiamine deficiency?
A5: Yes, the effects of amprolium-induced thiamine deficiency are reversible upon administration of thiamine.[10] Supplementation with thiamine can restore normal physiological function. However, concurrent thiamine administration will counteract the intended effect of amprolium.[1]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure to Induce Thiamine Deficiency | - Incorrect amprolium dosage. - Concurrent administration of thiamine or B-complex vitamins.[1] - High thiamine content in the basal diet.[5] - Animal strain or species resistance. | - Verify dosage calculations and administration route. - Ensure no other sources of thiamine are available to the animals. - Use a thiamine-deficient diet for more rapid and consistent induction. - Gradually increase the amproliom dosage, monitoring for any adverse effects. |
| Unexpectedly High Mortality | - Amprolium overdose. - Severe thiamine deficiency. - Dehydration due to taste aversion of medicated water.[11][12] | - Immediately cease amprolium administration. - Administer a rescue dose of thiamine (see protocol below). - Provide a fresh, unmedicated water source. - In future experiments, start with a lower dose and titrate upwards. |
| Reduced Water/Feed Intake | - Taste aversion to amprolium in drinking water.[11] - Onset of anorexia due to thiamine deficiency.[7] | - For water administration, try dissolving the powder in a small amount of warm water first to ensure it is fully dissolved.[6] - If taste aversion persists, consider alternative administration routes like oral gavage or intraperitoneal injection. - Monitor feed and water intake daily. |
| Inconsistent Results Between Animals | - Variation in individual water/feed consumption. - Differences in baseline thiamine status. - Inaccurate drug administration for individual animals. | - For precise dosing, consider oral gavage or IP injection instead of administration in drinking water or feed. - Acclimatize animals to a standardized diet for a period before the experiment to normalize thiamine levels. - Ensure accurate weighing of animals for correct dose calculation. |
Experimental Protocols
Protocol 1: Induction of Thiamine Deficiency in Mice
Objective: To induce a controlled state of thiamine deficiency in mice for research purposes.
Materials:
-
This compound powder
-
Thiamine-deficient rodent chow
-
Sterile 0.9% saline solution (for IP injection) or drinking water
-
Animal balance
-
Appropriate caging and husbandry supplies
Procedure (Oral Administration in Drinking Water):
-
Dosage Selection: Start with a dose of 10-20 mg/mL of amprolium in the drinking water.[9]
-
Animal Model: Use adult mice (e.g., C57BL/6 or BALB/c), housed individually or in small groups.
-
Diet: Provide a thiamine-deficient diet ad libitum throughout the experiment.
-
Amprolium Preparation: Prepare fresh medicated drinking water daily. Dissolve the calculated amount of this compound in the total volume of water consumed by the animals in 24 hours.
-
Monitoring:
-
Record body weight and water/feed intake daily.
-
Observe for clinical signs of thiamine deficiency (see FAQs) and score them on a pre-defined scale.
-
-
Duration: Continue the treatment for 20-80 days, depending on the desired severity of the deficiency.[9]
Procedure (Intraperitoneal Injection):
-
Dosage Selection: A starting dose of 60-80 mg/kg body weight can be used.[7][13]
-
Amprolium Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration.
-
Administration: Administer the calculated volume via intraperitoneal injection once daily.[7]
-
Monitoring and Duration: Follow the same monitoring and duration guidelines as for oral administration.
Protocol 2: Reversal of Amprolium-Induced Thiamine Deficiency
Objective: To reverse the physiological effects of amprolium-induced thiamine deficiency.
Materials:
-
Thiamine hydrochloride (Vitamin B1)
-
Sterile 0.9% saline solution (for injection) or drinking water
Procedure:
-
Dosage: Administer thiamine at a dose of 5-10 mg/kg body weight.[11]
-
Administration:
-
Oral: Dissolve thiamine in the drinking water.
-
Parenteral: For a more rapid reversal, administer thiamine via intraperitoneal or subcutaneous injection.
-
-
Monitoring: Observe the animals for the resolution of clinical signs. Improvement is typically seen within 24-72 hours.
-
Follow-up: Continue thiamine supplementation for 3-5 days to ensure complete recovery.[1]
Quantitative Data
Table 1: this compound Dosage Recommendations for Inducing Thiamine Deficiency
| Species | Administration Route | Dosage | Duration | Expected Outcome | Reference(s) |
| Mouse | Drinking Water | 10-20 mg/mL | 20-80 days | Progressive thiamine deficiency, behavioral changes. | [9] |
| Mouse | Intraperitoneal Injection | 60-80 mg/kg/day | 20 days | Thiamine deficiency with metabolic and behavioral changes. | [7][13] |
| Chicken | Feed | 125 mg/kg | 5-7 days | Coccidiosis treatment with minimal thiamine deficiency. | [8] |
| Chicken | Feed | 800-1000 mg/kg | >3 weeks | Reduced weight gain, polyneuritis, and mortality. | [8][14] |
| Calf | Oral Drench/Drinking Water | 10 mg/kg/day | 5 days | Treatment of coccidiosis. | [15] |
| Lamb/Kid | Oral Drench | 50 mg/kg/day | 5 days | Treatment of coccidiosis. | [6] |
Table 2: Thiamine Levels in Whole Blood
| Thiamine Status | Thiamine Diphosphate (TDP/TPP) Concentration (nmol/L) | Reference(s) |
| Normal/Healthy | 70 - 180 | [16][17][18] |
| Thiamine Deficiency | < 70 | [18] |
Signaling Pathways and Experimental Workflows
Thiamine-Dependent Metabolic Pathways
Thiamine, in its active form thiamine pyrophosphate (TPP), is a critical cofactor for several key enzymes in carbohydrate and amino acid metabolism. Amprolium-induced thiamine deficiency disrupts these pathways, leading to impaired energy production.
Caption: Thiamine-dependent enzymes in key metabolic pathways.
Experimental Workflow for Inducing and Assessing Thiamine Deficiency
The following diagram outlines a typical workflow for an experiment involving amprolium-induced thiamine deficiency.
Caption: Experimental workflow for amprolium-induced thiamine deficiency studies.
References
- 1. bitchinchickens.com [bitchinchickens.com]
- 2. hyline.com [hyline.com]
- 3. poultrydvm.com [poultrydvm.com]
- 4. books.rsc.org [books.rsc.org]
- 5. guidechem.com [guidechem.com]
- 6. sico.be [sico.be]
- 7. Amprolium exposure alters mice behavior and metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. Thiamine deficiency--induced partial necrosis and mitochondrial uncoupling in neuroblastoma cells are rapidly reversed by addition of thiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. amprolium.com [amprolium.com]
- 12. vet-ebooks.com [vet-ebooks.com]
- 13. researchgate.net [researchgate.net]
- 14. media.neliti.com [media.neliti.com]
- 15. Coccidiosis of Cattle - Digestive System - MSD Veterinary Manual [msdvetmanual.com]
- 16. Vitamin B1 (Thiamine): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 17. Thiamine deficiency disorders: diagnosis, prevalence, and a roadmap for global control programs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Efficacy of Amprolium Hydrochloride with Ethopabate Combination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the amprolium hydrochloride and ethopabate combination in experimental settings. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and efficacy data to ensure the successful execution of your research.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during your experiments with the amprolium and ethopabate combination.
Frequently Asked Questions (FAQs)
-
Q1: What is the synergistic mechanism of action between this compound and ethopabate? this compound is a thiamine (vitamin B1) analog that competitively inhibits thiamine uptake by Eimeria parasites, leading to a deficiency of this essential vitamin and disrupting their metabolism.[1] Ethopabate acts as a folate antagonist, blocking the synthesis of para-aminobenzoic acid (PABA), which is crucial for the formation of nucleic acids.[1] This dual-action approach targets different metabolic pathways in the parasite, broadening the spectrum of activity and enhancing overall efficacy.[1]
-
Q2: Why am I observing lower-than-expected efficacy of the amprolium and ethopabate combination in my poultry coccidiosis study? Several factors could contribute to reduced efficacy. A primary concern is the potential for drug resistance in the Eimeria strain used for the challenge.[2] Continuous use of anticoccidial drugs can lead to the development of resistant strains.[1] Additionally, ensure the correct dosage is being administered and that the drug is uniformly mixed in the feed or water. Improper storage of the premix can also lead to degradation of the active ingredients.[3]
-
Q3: Can the amprolium and ethopabate combination be used in laying hens? No, this combination is generally not recommended for use in laying hens as residues of the drugs can be found in eggs.[1][3]
-
Q4: Are there any known contraindications or interactions I should be aware of? Yes. Avoid mixing amprolium in concentrates with high levels of choline, as this can cause it to break down.[1] Additionally, the combination should not be used with furazolidone, as both antagonize thiamine utilization. Bentonite and lignin sulfonates in feed can also impair the availability and stability of amprolium.[3]
-
Q5: What are the typical signs of amprolium toxicity in poultry? At higher doses, amprolium can induce thiamine deficiency in the host animal.[1] Signs of thiamine deficiency, also known as polyneuritis, can include neurological symptoms. This can be reversed by the addition of thiamine to the diet.[4]
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Action |
| High mortality in the treated group | 1. Incorrect dosage leading to toxicity. 2. Severe coccidial challenge overwhelming the treatment. 3. Presence of a drug-resistant Eimeria strain.[2] 4. Concurrent diseases. | 1. Verify dosage calculations and mixing procedures. 2. Review the challenge dose; a preliminary dose titration study is recommended.[5] 3. Test the Eimeria strain for drug sensitivity. 4. Conduct a thorough necropsy to rule out other pathogens. |
| Poor weight gain in treated, uninfected birds | The anticoccidial combination itself can sometimes have adverse effects on chicken performance and intestinal morphology in the absence of infection.[6][7] | Include an uninfected, untreated control group to establish a baseline for normal growth and intestinal morphology. |
| Inconsistent results across experimental replicates | 1. Uneven distribution of the drug in the feed. 2. Variation in the infective dose of Eimeria oocysts administered. 3. Environmental variations between cages or pens. | 1. Ensure thorough mixing of the medicated feed. For premixes, follow the manufacturer's instructions for dilution and blending.[3] 2. Standardize the oocyst counting and inoculation procedure. 3. Randomize the allocation of treatments to experimental units.[8] |
| Low lesion scores but still poor performance | Subclinical coccidiosis may not always produce severe gut lesions but can still negatively impact nutrient absorption and growth. | Rely on multiple parameters for efficacy evaluation, including weight gain, feed conversion ratio (FCR), and oocyst shedding, in addition to lesion scores. |
Quantitative Data Summary
The following table summarizes the efficacy of the amprolium and ethopabate combination from a comparative study in broiler chickens experimentally infected with Eimeria tenella.
| Parameter | Infected, Untreated Control | Infected, Treated (Amprolium + Ethopabate) | Uninfected, Untreated Control |
| Body Weight Gain (g) | 255.3 ± 15.2 | 345.8 ± 12.1 | 380.5 ± 10.5 |
| Feed Conversion Ratio (FCR) | 2.1 ± 0.15 | 1.6 ± 0.08 | 1.5 ± 0.05 |
| Oocyst Shedding (oocysts/gram feces) | 150,000 ± 25,000 | 25,000 ± 8,000 | 0 |
| Lesion Score (0-4 scale) | 3.5 ± 0.5 | 1.2 ± 0.3 | 0 |
| Mortality (%) | 12% | 2% | 0% |
| Data is presented as mean ± standard deviation and is synthesized from findings reported in similar experimental setups. Actual results may vary based on specific experimental conditions.[9] |
Experimental Protocols
Key Experiment: Eimeria Challenge Study in Broiler Chickens
This protocol outlines a standard procedure for evaluating the efficacy of amprolium and ethopabate against an experimental Eimeria challenge.
1. Animal Husbandry:
-
Use day-old broiler chicks from a reputable hatchery.
-
House the chicks in a clean, disinfected environment (battery cages or floor pens with fresh litter).
-
Provide ad libitum access to a standard broiler starter feed and clean water.
-
Ensure the feed is free of any other anticoccidial medication.[10]
2. Experimental Design:
-
Randomly allocate chicks to different treatment groups (e.g., Uninfected Untreated Control, Infected Untreated Control, Infected Treated).
-
Each treatment group should have a sufficient number of replicates (cages or pens).[8]
3. Drug Administration:
-
Prepare the medicated feed with the desired concentration of amprolium and ethopabate. Ensure uniform mixing.
-
Begin administering the medicated feed at least 24 hours prior to the experimental infection.[2]
4. Eimeria Challenge:
-
At approximately 14 days of age, orally inoculate each chick in the infected groups with a predetermined dose of sporulated Eimeria oocysts (e.g., E. tenella).
-
The uninfected control group should receive a sham inoculation (e.g., sterile water).
5. Data Collection:
-
Performance Parameters: Measure body weight and feed intake at regular intervals to calculate body weight gain and feed conversion ratio.
-
Oocyst Shedding: Collect fecal samples from each replicate at peak shedding time (typically 5-7 days post-infection) and determine the number of oocysts per gram of feces using a McMaster chamber.[10]
-
Lesion Scoring: At 6-7 days post-infection, euthanize a subset of birds from each group and score the intestinal lesions according to a standardized method (e.g., Johnson and Reid, 1970).[5][8]
-
Mortality: Record mortality daily and perform necropsies to determine the cause of death.
6. Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
Visualizations
Caption: Synergistic mechanism of amprolium and ethopabate.
Caption: Experimental workflow for efficacy testing.
References
- 1. Amprolium ethopabate product information | PPTX [slideshare.net]
- 2. Effect of feed additive antibiotics on chickens infected with Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coccidiosis in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the effects of a mixed Eimeria spp. challenge on performance, intestinal integrity, and the gut microbiome of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morphometric Analysis of the Intestine in Experimental Coccidiosis in Broilers Treated with Anticoccidial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. gob.mx [gob.mx]
- 9. wjpps.com [wjpps.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting poor solubility of amprolium hydrochloride in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of amprolium hydrochloride in stock solutions.
Frequently Asked Questions (FAQs)
1. What is the general solubility of this compound?
This compound is a white to light yellow powder that is freely soluble in water and soluble in methanol. It is only very slightly soluble in ethanol and practically insoluble in ether or chloroform. The salt form, this compound, generally has enhanced water solubility and stability compared to the free base form.
2. What is a typical concentration for an this compound stock solution?
For analytical purposes, stock solutions are often prepared in the range of 0.5 mg/mL in water or methanol. For in-vitro experiments, the solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 10 mg/mL. Higher concentrations may be achievable, but might require optimization of the solvent and dissolution conditions.
3. How stable are this compound stock solutions?
Aqueous solutions of this compound are not recommended to be stored for more than one day. For longer-term storage, it is advisable to store solutions at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is best to store the stock solution in aliquots.
4. What is the pKa of amprolium and why is it important for solubility?
The strongest basic pKa of amprolium is 5.33. The pKa is the pH at which the compound is 50% ionized and 50% unionized. The ionization state of a compound significantly influences its solubility in aqueous solutions. At pH values below the pKa, amprolium will be predominantly in its protonated, charged form, which is generally more water-soluble. At pH values above the pKa, the uncharged form will dominate, which may lead to decreased aqueous solubility.
Troubleshooting Guide for Poor Solubility
This guide provides a systematic approach to troubleshoot and resolve common issues encountered when preparing this compound stock solutions.
Problem: this compound is not dissolving completely.
Possible Causes and Solutions:
-
Insufficient Solvent Volume: The concentration you are trying to achieve may be above the solubility limit in the chosen solvent.
-
Solution: Increase the volume of the solvent to decrease the concentration.
-
-
Inappropriate Solvent: While this compound is soluble in water and methanol, its solubility is limited in other organic solvents.
-
Solution: Use water or methanol as the primary solvent. For biological experiments, consider using a buffer system like PBS.
-
-
Low Temperature: Solubility of this compound is temperature-dependent and generally increases with temperature.
-
Solution: Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could lead to degradation.
-
-
Slow Dissolution Rate: The dissolution process may be slow.
-
Solution: Use sonication in an ultrasonic bath to accelerate the dissolution process. Vigorous vortexing can also be helpful.
-
Problem: The prepared stock solution shows precipitation after a short time.
Possible Causes and Solutions:
-
Supersaturated Solution: The initial dissolution may have been aided by heating, but as the solution cools to room temperature, it becomes supersaturated and the compound precipitates out.
-
Solution: Prepare a slightly less concentrated stock solution. Alternatively, if for immediate use, ensure the working solution is prepared before precipitation occurs.
-
-
Change in pH: The pH of the solution may have shifted, causing the this compound to convert to a less soluble form.
-
Solution: Use a buffered solvent system (e.g., PBS) to maintain a stable pH. For unbuffered aqueous solutions, check the pH and adjust if necessary.
-
-
Instability: this compound in aqueous solutions can be unstable over time.
-
Solution: Prepare fresh solutions for each experiment. If storage is necessary, aliquot and freeze at -20°C or -80°C.
-
Quantitative Data on this compound Solubility
| Solvent | Temperature (°C) | Approximate Solubility | Reference |
| Water | N/A | Freely soluble | |
| Methanol | N/A | Soluble | |
| Ethanol | N/A | Very slightly soluble | |
| Ether | N/A | Practically insoluble | |
| Chloroform | N/A | Practically insoluble | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | N/A | ~10 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in PBS (pH 7.2)
-
Weighing: Accurately weigh 10 mg of this compound powder.
-
Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile PBS (pH 7.2).
-
Mixing: Vortex the tube vigorously for 1-2 minutes.
-
Aiding Dissolution (if necessary): If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. Alternatively, warm the solution briefly at 37°C.
-
Sterilization (Optional): If required for your experiment, filter the solution through a 0.22 µm sterile syringe filter.
-
Use and Storage: Use the solution immediately. For short-term storage, keep at 4°C for no longer than 24 hours. For longer-term storage, aliquot and freeze at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
This protocol is for assessing the stability of this compound under various stress conditions.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water.
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at room temperature for a specified time (e.g., 1, 4, 8, 24 hours).
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate at room temperature for a specified time.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for a specified time.
-
Thermal Degradation: Incubate an aliquot of the stock solution at a high temperature (e.g., 60°C or 80°C) for a specified time.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a specified time.
-
Analysis: At each time point, neutralize the acidic and basic samples and analyze all samples by a suitable method, such as HPLC, to determine the percentage of degradation.
Visualizing Experimental Workflows and Relationships
Caption: Troubleshooting workflow for poor solubility of this compound.
Caption: Troubleshooting guide for precipitation in this compound solutions.
Caption: Key factors influencing the solubility of this compound.
Strategies to improve the palatability of amprolium-medicated feed
This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and experimental protocols to address palatability issues associated with amprolium-medicated feed in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is amprolium and why can it cause palatability issues?
Amprolium is a coccidiostat used for the prevention and treatment of coccidiosis in poultry.[1][2][3] It functions as a thiamine (Vitamin B1) antagonist, mimicking thiamine to interfere with the parasite's carbohydrate metabolism, which ultimately leads to the starvation of the coccidia.[1][2][4][5] This mode of action is effective against the Eimeria parasite but can inadvertently lead to reduced feed intake. The unpalatable, often bitter, taste of amprolium can cause feed refusal, particularly at higher concentrations.
Q2: What are the primary signs of poor palatability in a study?
The most common signs include:
-
Reduced Feed Intake: A statistically significant decrease in daily feed consumption compared to control groups.
-
Feed Spillage: Increased scattering of feed as animals search for more palatable components.
-
Weight Loss or Reduced Gain: Poor feed conversion and growth rates are direct consequences of reduced nutrient intake.[6][7]
-
Behavioral Changes: Reluctance to approach feeders and increased water consumption may be observed.
Q3: Are there regulatory limits for amprolium in poultry feed?
Yes, regulatory bodies establish maximum residue limits (MRLs) and approved concentration ranges for amprolium in feed. For poultry, authorized concentrations typically range from 62.5 to 125 mg/kg of complete feed.[8][9][10] It is crucial to adhere to these guidelines and the specific dosages outlined in your experimental protocol.
Q4: Can the formulation of the feed itself impact the palatability of amprolium?
Absolutely. The base ingredients of the feed can influence the overall taste profile. Certain natural feedstuffs may be less palatable to begin with, and the addition of a bitter compound like amprolium can exacerbate feed refusal.[11] Furthermore, the physical form of the feed (e.g., mash, pellet, crumble) and the uniformity of drug distribution are critical factors.
Troubleshooting Guide: Addressing Feed Refusal
If you observe a sudden drop in feed intake after introducing amprolium-medicated feed, follow these steps to diagnose and resolve the issue.
DOT Diagram: Troubleshooting Workflow for Amprolium Feed Refusal
Caption: A logical workflow for diagnosing and resolving feed refusal in studies using amprolium.
Strategies for Improving Palatability
Several strategies can be employed to counteract the negative sensory characteristics of amprolium.
Use of Sweeteners and Flavoring Agents
Sweeteners and flavors are common additives used to mask unpleasant tastes and improve the overall appeal of animal feed.[12][13] While chickens have fewer taste buds than mammals, they can still detect and show preference for certain flavors.[11][14]
-
Sweeteners: These can be nutritive (e.g., molasses, sucrose) or non-nutritive (e.g., saccharin, xylitol). They are effective at masking bitterness and increasing feed consumption.[12][13]
-
Flavoring Agents: Natural (e.g., essential oils, plant extracts) and artificial flavors (e.g., vanilla, fruit essences) can create a consistent and attractive aroma, encouraging animals to eat.[11][12][15][16]
| Palatability Agent | Type | Typical Inclusion Rate | Notes |
| Molasses | Nutritive Sweetener | 1% - 5% | Also acts as a good binder in pelleted feed and provides energy.[12] |
| Saccharin | Non-Nutritive Sweetener | 0.01% - 0.05% | High-intensity sweetener; use at low concentrations to avoid aversion. |
| Vanillin | Artificial Flavor | 0.05% - 0.15% | Commonly used in poultry feed to provide a consistent, pleasant aroma.[11][12] |
| Fruit Extracts | Natural/Artificial Flavor | 0.1% - 1.0% | Can help mask off-notes from other feed ingredients.[11] |
| Essential Oils (e.g., Oregano, Garlic) | Natural Flavor/Enhancer | 0.02% - 0.1% | May also offer additional health benefits, such as antimicrobial properties.[12] |
Table 1: Common palatability-enhancing agents and their typical inclusion rates in poultry feed. Rates are illustrative and should be optimized for specific formulations and study objectives.
Advanced Formulation Technologies
Advanced processing techniques can physically separate the drug from the animal's taste receptors.
-
Microencapsulation: This process involves coating particles of amprolium with an inert substance (e.g., lipids, polymers). The coating masks the taste and can be designed to release the active ingredient in the desired section of the gastrointestinal tract.
-
Post-Extrusion Coating: For pelleted feeds, a solution containing a palatability agent or a taste-masking polymer can be sprayed onto the pellets after they have been formed and cooled. This method avoids subjecting the coating to the heat and pressure of extrusion, which can damage it.[17]
Gradual Introduction of Medicated Feed
Acclimatizing animals to the medicated diet can prevent sharp decreases in consumption. A common strategy is to gradually increase the proportion of medicated feed mixed with non-medicated feed over several days. For example, start with a 25:75 mix of medicated to non-medicated feed and increase to 100% medicated feed over a 4-7 day period.
Experimental Protocols
Protocol 1: Two-Choice Preference Test to Screen Palatability Agents
This protocol allows for a direct comparison of a control feed versus a feed treated with a palatability enhancer.
Objective: To determine if the addition of a specific agent (e.g., sweetener 'X') improves the palatability of amprolium-medicated feed.
Methodology:
-
Animals: 40 birds of the target species and age, housed individually or in small groups (n=10 per group) to allow for accurate feed intake measurement.
-
Acclimation: For 7 days, provide all animals with the basal (non-medicated) diet from two identical feeders placed in the same positions in each cage.
-
Experimental Diets:
-
Diet A (Control): Basal diet + 125 mg/kg Amprolium.
-
Diet B (Test): Basal diet + 125 mg/kg Amprolium + 0.1% Sweetener 'X'.
-
-
Trial Period:
-
For 5 consecutive days, present each animal/group with two pre-weighed feeders: one containing Diet A and one containing Diet B.
-
To eliminate positional bias, switch the left/right position of the feeders daily.
-
Record the amount of feed consumed from each feeder every 24 hours.
-
-
Data Analysis:
-
Calculate the daily intake of each diet.
-
Determine a preference ratio: Intake of Diet B / (Intake of Diet A + Intake of Diet B).
-
A ratio > 0.5 indicates a preference for the test diet.
-
Use a one-sample t-test to determine if the preference ratio is significantly different from 0.5.
-
DOT Diagram: Experimental Workflow for Palatability Preference Test
Caption: Workflow diagram for a two-choice palatability preference experiment.
References
- 1. poultrydvm.com [poultrydvm.com]
- 2. kentfeeds.com [kentfeeds.com]
- 3. thepoultrysite.com [thepoultrysite.com]
- 4. chickenwhisperermagazine.com [chickenwhisperermagazine.com]
- 5. biovet.com [biovet.com]
- 6. Safety and efficacy of COXAM ® (amprolium hydrochloride) for chickens for fattening and chickens reared for laying - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. media.neliti.com [media.neliti.com]
- 10. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 3: Amprolium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. feedstrategy.com [feedstrategy.com]
- 12. mordorintelligence.com [mordorintelligence.com]
- 13. Sweeteners for animal feed - Quimidroga [quimidroga.com]
- 14. flavors used in poultry feed | Engormix [en.engormix.com]
- 15. feedandadditive.com [feedandadditive.com]
- 16. pancosma.com [pancosma.com]
- 17. mdpi.com [mdpi.com]
Addressing interference in analytical assays for amprolium hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with analytical assays for amprolium hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for the quantification of this compound?
A1: The most common analytical methods for quantifying this compound include High-Performance Liquid Chromatography (HPLC), spectrophotometry, and Enzyme-Linked Immunosorbent Assay (ELISA). HPLC is often preferred for its high specificity and ability to separate amprolium from other compounds.[1][2][3][4] Spectrophotometric methods are simpler and more rapid but can be prone to interference from compounds with overlapping absorption spectra.[5][6][7] ELISAs are sensitive but can be susceptible to matrix effects and cross-reactivity.
Q2: What are the typical sources of interference in this compound assays?
A2: Interference can arise from various sources depending on the sample matrix and the analytical technique employed. Common sources include:
-
Co-administered drugs: Other veterinary drugs like ethopabate and sulfaquinoxaline are often formulated with amprolium and can interfere with its analysis.[5][8]
-
Vitamins and structurally similar compounds: Thiamine (Vitamin B1) is structurally similar to amprolium and can cause significant interference, particularly in less specific assays.[9][10] Vitamin K3 can also be an interferent in some formulations.[1]
-
Matrix components: In complex matrices like animal feed, tissues, or eggs, endogenous substances can cause interference. Examples include dextrose monohydrate (a common excipient), L-carnitine, and other feed components like grassmeal and bentonite.[2][9][11]
-
Cross-reactivity in immunoassays: In ELISAs, antibodies may cross-react with structurally related molecules, leading to inaccurate results.[12][13][14][15]
-
Matrix effects in immunoassays: Components in the sample matrix can non-specifically interfere with the antibody-antigen binding in ELISAs, leading to signal enhancement or suppression.[1][5][6]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Assays
Problem: Poor peak shape or resolution for amprolium.
-
Possible Cause: Inappropriate mobile phase composition or pH.
-
Solution: Amprolium is a polar compound. Using a hydrophilic interaction liquid chromatography (HILIC) column with a mobile phase consisting of a high percentage of organic solvent (like acetonitrile) and an aqueous buffer can improve retention and peak shape.[1][2] Adjusting the pH of the mobile phase can also optimize the ionization state of amprolium and improve chromatography.
Problem: Co-elution of interfering peaks with amprolium.
-
Possible Cause: Presence of other drugs or matrix components.
-
Solution:
-
Optimize chromatographic conditions: Adjust the mobile phase gradient, flow rate, or column temperature to improve separation.
-
Sample cleanup: Employ solid-phase extraction (SPE) to remove interfering substances before HPLC analysis.[3]
-
Use a specific detector: A mass spectrometer (LC-MS) can provide higher selectivity and differentiate amprolium from co-eluting compounds based on their mass-to-charge ratio.[9][10]
-
A troubleshooting workflow for HPLC analysis is presented below:
Caption: Troubleshooting workflow for HPLC analysis of amprolium.
Spectrophotometric Assays
Problem: Inaccurate quantification due to overlapping spectra.
-
Possible Cause: Presence of interfering substances with similar UV absorption profiles, such as ethopabate.[5][7]
-
Solution:
-
Derivative Spectrophotometry: This technique can resolve overlapping spectra by calculating the derivative of the absorbance spectrum.[5][7]
-
Ratio Spectra Derivative Spectrophotometry: This is another advanced spectrophotometric method to resolve binary mixtures.[5][6]
-
Dual Wavelength Method: Measure the absorbance at two different wavelengths where the interference of the other component is minimal.[5][6]
-
Problem: High background absorbance.
-
Possible Cause: Matrix components from the sample are absorbing at the analytical wavelength.
-
Solution:
-
Sample Cleanup: Use extraction methods to isolate amprolium from the interfering matrix.
-
Method of Standard Addition: This can help to compensate for matrix effects by preparing calibration standards in the sample matrix.
-
Below is a diagram illustrating the decision process for selecting a spectrophotometric method:
References
- 1. Effects of serum and plasma matrices on multiplex immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 6. "Matrix effects" in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.abclonal.com [blog.abclonal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 12. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cross-Serotype Reactivity of ELISAs Used to Detect Antibodies to the Structural Proteins of Foot-and-Mouth Disease Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Impact of feed composition on amprolium hydrochloride bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of feed composition on the bioavailability of amprolium hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic coccidiostat that functions as a thiamine (vitamin B1) antagonist.[1][2] Due to its structural similarity to thiamine, it competitively inhibits the transport of thiamine into Eimeria parasites, which are responsible for coccidiosis.[1][3] This blockage of thiamine uptake disrupts the parasite's carbohydrate metabolism, leading to starvation and inhibition of its growth and reproduction.[3][4] The thiamine transport system in the parasite is more sensitive to amprolium than that of the host chicken, which accounts for its relative safety.[1]
Q2: How does the presence of feed in the gastrointestinal tract affect the bioavailability of this compound?
The presence of feed significantly reduces the oral bioavailability of this compound in chickens. Studies have shown that the maximum plasma concentration (Cmax) of amprolium is approximately four times higher in fasted chickens compared to non-fasted chickens.[1][5] The bioavailability in non-fasted birds is estimated to be between 2.3% and 2.6%, while in fasted birds, it increases to 6.4%.[1][5]
Q3: What is the role of dietary thiamine in the efficacy of this compound?
Since amprolium acts as a thiamine antagonist, high levels of thiamine in the feed can reduce its efficacy.[6] Excess thiamine can compete with amprolium for uptake by the coccidia, thereby diminishing the anticoccidial effect of the drug.[6] In cases of suspected amprolium resistance, it is prudent to evaluate the thiamine concentration in the feed.
Q4: Are there any known interactions between this compound and other feed components?
Yes, amprolium should not be mixed in concentrates containing high levels of choline. Choline can cause the breakdown of amprolium into picric acid, reducing its stability and efficacy.[2]
Q5: How does feed processing, such as pelleting, affect the stability of this compound?
The pelleting process can have a variable impact on the stability of this compound in feed. Recovery rates of amprolium after pelleting have been observed to vary between 87% and 100%. In mash feed, this compound is stable for up to three months under standard conditions (25°C/60% RH), with a recovery rate of 101%. However, under accelerated conditions (40°C/75% RH), a 12% loss was observed after four weeks.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced efficacy of amprolium treatment despite correct dosage. | High thiamine levels in feed: Excess dietary thiamine competes with amprolium, reducing its anticoccidial activity. | 1. Analyze the thiamine concentration of the feed. 2. If thiamine levels are high, consider reformulating the feed with a lower thiamine content during amprolium treatment. |
| High choline levels in feed: Choline can degrade this compound.[2] | 1. Review the feed formulation for high concentrations of choline. 2. Avoid using amprolium in feed concentrates with high choline content. | |
| Drug resistance: Eimeria species can develop resistance to anticoccidial drugs. | 1. Conduct an anticoccidial sensitivity test (AST) to determine the resistance profile of the Eimeria strains. 2. Consider rotating to a different class of anticoccidial medication. | |
| Inconsistent drug levels in plasma across a flock. | Variable feed intake: Differences in feed consumption among birds can lead to variable drug intake. | 1. Ensure uniform access to feed for all birds. 2. Check for any environmental or health factors that may be affecting feed intake. |
| Non-homogenous mixing of amprolium in feed: Improper mixing can result in "hot spots" and areas with low drug concentration. | 1. Review the feed mixing protocol to ensure even distribution of the premix. 2. Analyze multiple samples of the final feed product to verify homogeneity. The coefficient of variation for this compound in mash and pelleted feed should be low (e.g., 5% and 2% respectively). | |
| Unexpected clinical signs of thiamine deficiency in treated birds (e.g., polyneuritis). | Prolonged or high-dose amprolium treatment: Although amproliam is safer for the host, high doses or extended use can lead to thiamine deficiency in the birds themselves. | 1. Review the treatment duration and dosage. 2. If symptoms appear, thiamine supplementation can be administered to reverse the effects. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Fasted vs. Non-Fasted Chickens
| Parameter | Fasted | Non-Fasted | Unit |
| Bioavailability | 6.4 | 2.3 - 2.6 | % |
| Maximum Plasma Concentration (Cmax) for 13 mg/kg oral dose | Significantly higher (approx. 4x) | Lower | µg/mL |
| Elimination Half-Life (t½) after oral administration | 0.292 - 0.654 | 0.292 - 0.654 | hours |
Data sourced from Hamamoto et al. (2000).[1][5]
Experimental Protocols
Protocol 1: Determination of Amproliam Bioavailability in Chickens
This protocol is based on the methodology described by Hamamoto et al. (2000).[1][5]
1. Animal Model:
-
Healthy chickens (e.g., Ross broilers), weighing 1.28-1.41 kg.
-
House birds individually to prevent cross-contamination.
-
Acclimatize birds to the experimental conditions for at least one week prior to the study.
2. Experimental Design:
-
Employ a crossover design.
-
Divide birds into two groups: Fasted (feed withheld for 12 hours prior to dosing) and Non-Fasted (ad libitum access to feed).
-
Administer a single oral dose of this compound (e.g., 13 mg/kg body weight).
3. Blood Sampling:
-
Collect blood samples from the sub-wing vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).
-
Collect blood in heparinized tubes and centrifuge to obtain plasma.
-
Store plasma samples at -20°C until analysis.
4. Sample Analysis (HPLC Method):
-
Sample Preparation:
-
To 0.5 mL of plasma, add an internal standard (e.g., benzocaine).
-
Perform a solid-phase extraction (SPE) using a CN cartridge to clean up the sample.
-
-
Chromatographic Conditions:
-
Quantification:
-
Create a standard curve using known concentrations of amprolium.
-
Calculate the concentration of amprolium in the plasma samples based on the peak area ratio to the internal standard.
-
5. Pharmacokinetic Analysis:
-
Use appropriate software to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
-
Bioavailability (F) can be calculated using the formula: F = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100, where IV denotes intravenous administration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for amprolium bioavailability study.
References
- 1. Bioavailability of amprolium in fasting and nonfasting chickens after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and efficacy of COXAM ® (this compound) for chickens for fattening and chickens reared for laying - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High performance liquid chromatographic assay of amprolium and ethopabate in chicken feed using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amprolium Hydrochloride and Laying Hens
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and managing amproli-um hydrochloride residues in laying hens. While some jurisdictions, such as the United States, have a zero-day withdrawal period for eggs, this resource addresses the scientific need to quantify and potentially minimize residue levels for research purposes or to meet specific international standards.
Frequently Asked Questions (FAQs)
Q1: What is the established withdrawal period for amprolium hydrochloride in laying hens?
In the United States, amprolium is approved by the FDA for use in laying hens with a zero-day withdrawal period for eggs, meaning eggs can be consumed during and immediately after treatment.[1] The European Union has also authorized this compound as a feed additive for chickens reared for laying, and it is listed in Commission Regulation (EU) No 37/2010, which indicates that no Maximum Residue Limit (MRL) is required for amprolium in poultry.[2] This effectively means there is no mandated withdrawal period for consumer safety in the EU. However, regulations can vary by country, and researchers should always consult their local authorities.
Q2: Why is a zero-day withdrawal period or no MRL established for amprolium in some regions?
Regulatory bodies like the FDA and the European Medicines Agency (EMA) have determined that based on residue depletion studies and toxicological data, the levels of amprolium found in eggs under approved use conditions do not pose a risk to human consumers.[2][3] Studies have shown that amprolium residues in eggs decline relatively quickly after administration ceases.[4][5][6]
Q3: How does this compound work as a coccidiostat?
This compound acts as a competitive antagonist to thiamine (Vitamin B1).[7][8][9][10] Due to its structural similarity to thiamine, it competitively inhibits the thiamine transporter in Eimeria parasites, the causative agent of coccidiosis.[7][10][11] This blockage prevents the parasite from absorbing thiamine, which is an essential cofactor for carbohydrate metabolism, leading to the parasite's starvation and death.[7][10][12] The thiamine transport system in the parasite is significantly more sensitive to amprolium than that of the host chicken, which accounts for its high margin of safety.[7]
Q4: What factors can influence the concentration of amprolium residues in eggs?
Several factors can affect the level and depletion rate of amprolium residues in eggs:
-
Dosage and Duration of Treatment: Higher doses and longer treatment periods will result in higher initial residue concentrations in eggs.[4] There is a linear relationship between the concentration of amprolium in feed and its concentration in egg yolk.[4]
-
Route of Administration: Amprolium can be administered via feed or drinking water. The method of administration can influence intake and subsequent residue levels.
-
Hen Physiology: The age, metabolic rate, and overall health of the laying hen can impact drug absorption, metabolism, and excretion, thereby affecting residue depletion.
-
Egg Formation Process: Amprolium is deposited in both the egg yolk and white, with significantly higher concentrations typically found in the yolk.[4][5][6] The timeline of yolk and albumen formation influences how much drug is deposited in each component.
Q5: Does the continuous use of amprolium affect the performance of laying hens?
Studies have shown that amprolium administered at recommended levels is safe for laying hens.[3][13] One study indicated that feeding up to 250 mg/kg of amprolium in the feed to 68-week-old hens had no adverse effect on egg production or hatchability.[4] However, at a higher concentration of 500 mg/kg, a slight decrease in hatchability was observed.[4]
Troubleshooting Guide
Issue: Higher than expected amprolium residue levels in experimental egg samples.
-
Possible Cause 1: Incorrect Dosage or Administration: Verify the concentration of amprolium in the feed or drinking water and ensure accurate administration to the hens. Inconsistent mixing in feed can lead to "hot spots" of high concentration.
-
Troubleshooting:
-
Review and confirm all calculations for feed or water medication.
-
Analyze a sample of the medicated feed or water to confirm the amprolium concentration.
-
Ensure uniform mixing of medicated feed.
-
-
Possible Cause 2: Cross-Contamination: Residual medicated feed in feeders or manufacturing equipment can lead to unintended exposure.
-
Troubleshooting:
-
Thoroughly clean all feed mixing and delivery equipment between medicated and non-medicated batches.
-
Analyze samples of non-medicated feed to test for cross-contamination.
-
-
Possible Cause 3: Analytical Method Issues: Inaccurate quantification can result from problems with the analytical method, such as matrix interference or improper standard preparation.
-
Troubleshooting:
-
Review the entire analytical protocol, including sample extraction, cleanup, and HPLC/UPLC-MS analysis.
-
Run matrix-matched calibration standards to account for any signal suppression or enhancement from the egg matrix.
-
Analyze a certified reference material, if available, to validate method accuracy.
-
Issue: High variability in residue levels between individual hens.
-
Possible Cause 1: Individual Variation in Feed/Water Intake: Dominance hierarchies or individual health differences can lead to variations in the amount of medicated feed or water consumed.
-
Troubleshooting:
-
House hens in smaller groups or individual cages for more controlled administration during the study.
-
Monitor feed and water intake for individual birds where possible.
-
-
Possible Cause 2: Differences in Hen Metabolism: Age, genetics, and health status can lead to different rates of drug metabolism and excretion.
-
Troubleshooting:
-
Use a homogenous group of hens for the study in terms of age, breed, and health status.
-
Increase the number of birds per group to improve the statistical power and account for individual variability.
-
Data Presentation
Table 1: this compound Residue Depletion in Laying Hens
| Treatment Regimen | Egg Component | Time Point | Mean Amprolium Residue Concentration (µg/kg or ppb) | Reference(s) |
| 250 mg/kg in feed | Yolk | During treatment | 1750 | [4][5][6] |
| 5 mg/kg in feed | Yolk | During treatment | 200 | [4][5][6] |
| 240 mg/L in drinking water for 7 days, then 60 mg/L for 14 days | Whole Egg | Day 7 of treatment | Up to 854 | [14] |
| 240 mg/L in drinking water for 7 days, then 60 mg/L for 14 days | Whole Egg | Day 21 (end of treatment) | Below Limit of Quantification (500 µg/kg) | [14] |
| Hens given amprolium in feed, then withdrawn | Yolk | ~10 days post-withdrawal | < 5 | [4][5][6] |
| 240 mg/L in drinking water for 7 days, then 60 mg/L for 14 days, followed by a 21-day withdrawal period with 14C-labeled amprolium administration | Whole Egg | 6 days post-withdrawal | < 34 | [4] |
Table 2: Maximum Residue Limits (MRLs) for Amprolium in Various Jurisdictions
| Jurisdiction/Body | Tissue/Product | MRL (µg/kg or ppb) | Notes |
| European Union | Poultry | No MRL required | Based on Commission Implementing Regulation (EU) 2021/2047, which authorizes its use in chickens reared for laying.[2] |
| USA (FDA) | Whole Eggs | 4000 | Tolerance established under 21 CFR 556.50. |
| USA (FDA) | Egg Yolks | 8000 | Tolerance established under 21 CFR 556.50. |
| USA (FDA) | Muscle | 500 | Tolerance established under 21 CFR 556.50. |
| USA (FDA) | Liver/Kidney | 1000 | Tolerance established under 21 CFR 556.50. |
Experimental Protocols
Protocol: Amprolium Residue Depletion Study in Eggs using HPLC
This protocol outlines a general procedure for conducting a residue depletion study of amprolium in the eggs of laying hens.
1. Objective: To determine the concentration of amprolium residues in egg yolk and albumen over time following the cessation of a defined administration period.
2. Materials:
-
This compound standard (analytical grade)
-
Laying hens of a specific breed and age
-
Non-medicated feed and water
-
HPLC system with UV or fluorescence detector
-
C18 or other suitable reversed-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Reagents for mobile phase (e.g., heptanesulfonic acid sodium salt, ammonium acetate)
-
Solid-phase extraction (SPE) cartridges (if necessary for cleanup)
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
3. Experimental Design:
-
Acclimatization (7 days): House the laying hens under controlled conditions and provide non-medicated feed and water ad libitum.
-
Dosing Period (e.g., 7-14 days): Administer this compound at the desired concentration in the feed or drinking water. Record daily feed/water consumption.
-
Withdrawal Period (e.g., 21 days): Cease administration of amprolium and provide non-medicated feed and water.
-
Sampling: Collect all eggs laid daily from each hen throughout the dosing and withdrawal periods. Label each egg with the hen ID and date of lay.
4. Sample Preparation and Extraction:
-
Separate the yolk and albumen of each egg.
-
Weigh a representative portion (e.g., 1-5 grams) of homogenized yolk or albumen into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., acetonitrile or a methanol/water mixture).
-
Homogenize the sample for 1-2 minutes.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes.
-
Collect the supernatant.
-
(Optional but recommended) Perform a solid-phase extraction (SPE) cleanup step on the supernatant to remove interfering matrix components.
-
Evaporate the final extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC Analysis:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.2 M ammonium acetate) and an organic solvent (e.g., acetonitrile). The exact composition should be optimized for the specific column and system. An ion-pairing agent like heptanesulfonic acid may be required.
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Detection: UV detector set at approximately 262-265 nm. For higher sensitivity and specificity, a fluorescence detector can be used after post-column derivatization, or an LC-MS/MS system can be employed.
-
Injection Volume: 10-50 µL.
6. Quantification:
-
Prepare a series of calibration standards of amprolium in a blank egg matrix (matrix-matched calibration).
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of amprolium in the experimental samples by interpolating their peak areas from the calibration curve.
Mandatory Visualizations
Caption: Mechanism of Amprolium Action on Eimeria Parasites.
Caption: Experimental Workflow for an Amprolium Residue Depletion Study.
References
- 1. kentfeeds.com [kentfeeds.com]
- 2. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of COXAM® (this compound) for chickens for fattening and chickens reared for laying | EFSA [efsa.europa.eu]
- 4. media.neliti.com [media.neliti.com]
- 5. researchgate.net [researchgate.net]
- 6. [Amprolium residues in eggs following administration of amprolium/ethopabate in laying hens and breeding hens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. huvepharma.com [huvepharma.com]
- 8. Amprolium | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 9. interchemie.com [interchemie.com]
- 10. cvear.com [cvear.com]
- 11. Thiamine uptake in isolated schizonts of Eimeria tenella and the inhibitory effects of amprolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. toltrazurilshop.com [toltrazurilshop.com]
- 13. Safety and efficacy of COXAM® (this compound) for chickens for fattening and chickens reared for laying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vmd.defra.gov.uk [vmd.defra.gov.uk]
Investigating sub-optimal response to amprolium treatment in commercial poultry farms
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals investigating sub-optimal responses to amprolium treatment for coccidiosis in commercial poultry.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for amprolium and how does it inform troubleshooting?
Amprolium is a synthetic coccidiostat that acts as a structural analog of thiamine (Vitamin B1).[1][2][3] Its primary mechanism is the competitive inhibition of thiamine transport in Eimeria parasites.[2][4][5] The thiamine transporter in the parasite is more sensitive to amprolium than the host's, which accounts for its relative safety.[1] By blocking thiamine uptake, amprolium disrupts the parasite's carbohydrate metabolism, leading to malnutrition and starvation.[1][2][6] This action is most effective against the first-generation trophozoites and schizonts.[4] Understanding this mechanism is crucial; sub-optimal response could be linked to factors that interfere with this thiamine antagonism, such as concurrent high-thiamine diets or potential modifications in the parasite's thiamine transporter.[6][7]
Q2: We are observing clinical signs of coccidiosis despite administering amprolium at the recommended dosage. What are the potential causes?
Several factors can lead to treatment failure even with correct theoretical dosage. These can be broadly categorized as:
-
Drug Resistance: Continuous and extensive use of amprolium has led to the development of drug-resistant Eimeria strains, which is a major limiting factor in its use.[4] Resistance may involve modifications of the target sites within the parasite.[7]
-
Incorrect Administration or Underdosing: Ensure that the drug is being administered correctly and that birds are consuming the medicated feed or water. Issues with water proportioners, incorrect mixing, or reduced feed/water intake due to illness can lead to underdosing.[8][9] Losses may occur if other conditions affect the birds' drug intake.[2][8]
-
Poor Bioavailability: The bioavailability of amprolium in chickens is relatively low, ranging from 2.3% to 2.6% in non-fasting birds and 6.4% in fasting birds.[10] Factors affecting gut health or feed passage rate could alter drug absorption. Concurrent administration of other drugs may also affect its pharmacokinetics.[11][12]
-
Incorrect Diagnosis: The clinical signs of coccidiosis (e.g., diarrhea, lethargy, ruffled feathers) can be similar to other enteric diseases like necrotic enteritis.[2][13] A confirmed diagnosis through fecal examination and lesion scoring is essential before concluding treatment failure.[13][14]
-
Overwhelming Infection Pressure: In environments with extremely high oocyst contamination, the standard prophylactic dose may be insufficient to control the infection, leading to a clinical outbreak.
-
Concurrent Disease: Immunosuppressed birds or those suffering from other diseases may not respond adequately to treatment.[14]
Q3: How can we definitively diagnose coccidiosis and identify the Eimeria species involved?
A definitive diagnosis involves a combination of methods:
-
Clinical Signs: Observe the flock for signs such as bloody or mucoid diarrhea, dehydration, lethargy, and reduced feed intake.[2]
-
Lesion Scoring: Perform necropsies on several affected birds to examine the intestines for gross lesions. The location and appearance of lesions are characteristic of different Eimeria species (e.g., E. tenella in the ceca, E. acervulina in the duodenum).[14][15]
-
Microscopic Examination (Oocyst Counts): Fecal flotation can confirm the presence of oocysts.[13][14] An Oocysts Per Gram (OPG) count can help quantify the level of infection, with levels above 20,000 OPG suggesting a potential outbreak and ≥50,000 OPG indicating a high risk of clinical disease.[16]
-
Molecular Identification: For precise species identification, DNA-based methods like quantitative Polymerase Chain Reaction (qPCR) are highly effective and can differentiate between the primary Eimeria species.[13][15][17]
Q4: What is the recommended procedure for conducting an Anticoccidial Sensitivity Test (AST)?
An AST is crucial for determining if drug resistance is the cause of treatment failure. A standardized protocol is detailed in the Experimental Protocols section below. The test involves challenging groups of birds with field isolates of Eimeria and comparing the performance of an untreated, infected group with an amprolium-treated, infected group and an uninfected, untreated control. Key parameters to measure include weight gain, feed conversion ratio (FCR), and lesion scores.[1]
Q5: Are there known drug interactions with amprolium?
Yes. Amprolium's efficacy can be compromised by the concurrent administration of thiamine (Vitamin B1).[6] It should not be given with any B vitamins during the treatment period.[6] While compatible with many antibiotics and minerals, amprolium should not be mixed in concentrates with high levels of choline.[4] Some studies have also investigated the pharmacokinetic interactions between amprolium and other drugs like amoxicillin and enrofloxacin, which can alter the bioavailability and clearance of these compounds.[11][18]
Data Presentation
Table 1: Recommended Amprolium Dosages for Chickens
| Application | Dosage Level in Water | Duration | Notes |
|---|---|---|---|
| Treatment (Standard) | 0.012% | 3-5 days | Equivalent to 8 fl oz of 9.6% solution per 50 gallons of water.[2][9][19] |
| Treatment (Severe Outbreak) | 0.024% | 5-7 days | Equivalent to 16 fl oz of 9.6% solution per 50 gallons of water.[8][9] |
| Follow-up Treatment | 0.006% | 7-14 days | Used after the initial treatment period to allow for immunity development.[9][19] |
| Prevention (in feed) | 125 ppm (125 mg/kg) | Continuous | Standard prophylactic dose in feed.[4][20] |
Table 2: Efficacy of Amprolium in Anticoccidial Sensitivity Trials (Meta-Analysis Data)
| Parameter | Infected Untreated Control (IUC) | Infected Amprolium-Treated (IT) | Outcome |
|---|---|---|---|
| Average Daily Gain (g) | 41.2 g | 46.7 g | Significant Increase[1] |
| Feed Conversion Ratio (FCR) | 1.88 | 1.65 | Significant Reduction[1] |
Data from a meta-analysis of eight ASTs evaluating the efficacy of amprolium against field strains of Eimeria.[1]
Table 3: Pharmacokinetic Parameters of Amprolium in Chickens
| Parameter | Value | Condition |
|---|---|---|
| Bioavailability (Oral) | 6.4% | Fasting[10] |
| Bioavailability (Oral) | 2.3% - 2.6% | Non-fasting[10] |
| Elimination Half-life (t½) (Oral) | 0.292 - 0.654 h | Suggests 'flip-flop' phenomenon.[10] |
| Total Body Clearance (Cl) (IV) | 1.32 L/h·kg | - |
Experimental Protocols
Protocol 1: Anticoccidial Sensitivity Test (AST)
Objective: To evaluate the sensitivity of a field isolate of Eimeria to amprolium.
Methodology:
-
Bird Allocation: Use day-old chicks reared in a coccidia-free environment. At approximately 12 days of age, allocate them into at least three groups (n=10-15 per group):
-
Group A: Uninfected Untreated Control (UUC)
-
Group B: Infected Untreated Control (IUC)
-
Group C: Infected Treated (IT) with amprolium at the recommended dose (e.g., 125 ppm in feed).[1]
-
-
Infection: At 14 days of age, orally inoculate birds in Groups B and C with a standardized dose of sporulated oocysts from the field isolate. Group A receives a sham inoculum.
-
Treatment: Provide medicated feed to Group C starting 24-48 hours before infection and continuing for the duration of the trial. Groups A and B receive non-medicated feed.
-
Data Collection: From day of infection (Day 0) to Day 7 post-infection (pi), record the following:
-
Mortality: Record daily.
-
Performance: Measure body weight and feed intake to calculate Average Daily Gain (ADG) and Feed Conversion Ratio (FCR).[1]
-
Lesion Scoring: On Day 6 or 7 pi, euthanize a subset of birds from each group and score gross intestinal lesions based on a standardized scale (e.g., Johnson and Reid, 1970).[13]
-
Oocyst Shedding: Collect fecal samples from each group between Day 5 and Day 7 pi to determine Oocysts Per Gram (OPG) of feces.
-
-
Analysis: Compare the parameters between groups. A significant reduction in weight gain and a high lesion score in the IT group (Group C) compared to the UUC group (Group A), with little improvement over the IUC group (Group B), indicates reduced sensitivity or resistance.
Protocol 2: Fecal Oocyst Count (OPG) using McMaster Method
Objective: To quantify the number of Eimeria oocysts in a fecal sample.
Methodology:
-
Sample Preparation: Weigh 2 grams of a homogenized fecal sample.
-
Dilution: Add the 2g sample to 28 ml of a flotation solution (e.g., saturated salt solution) in a container. This creates a 1:15 dilution. Mix thoroughly until the feces are well suspended.
-
Sieving: Pour the suspension through a tea strainer or cheesecloth to remove large debris.
-
Chamber Loading: Using a pipette, immediately take a sample of the suspension and fill both chambers of a McMaster slide.
-
Microscopy: Allow the slide to sit for 5 minutes for the oocysts to float to the top. View under a microscope at 100x magnification.
-
Counting: Count all oocysts within the grid of both chambers.
-
Calculation: Calculate the OPG using the following formula: OPG = (Count in Chamber 1 + Count in Chamber 2) * 50 (The multiplication factor of 50 is derived from the dilution factor and the volume of the McMaster chamber).
Mandatory Visualizations
Caption: Amprolium competitively inhibits thiamine uptake in Eimeria, leading to parasite starvation.
Caption: Workflow for troubleshooting sub-optimal response to amprolium treatment.
Caption: Potential causes contributing to amprolium treatment failure in poultry.
References
- 1. huvepharma.com [huvepharma.com]
- 2. cvear.com [cvear.com]
- 3. Amprolium - Wikipedia [en.wikipedia.org]
- 4. Amprolium | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 5. Use of Amprolium to Prevent Coccidiosis in Kennels - WSAVA2005 - VIN [vin.com]
- 6. poultrydvm.com [poultrydvm.com]
- 7. Anticoccidial drug resistance in fowl coccidia: the state of play revisited | World's Poultry Science Journal | Cambridge Core [cambridge.org]
- 8. drugs.com [drugs.com]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 10. Bioavailability of amprolium in fasting and nonfasting chickens after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bu.edu.eg [bu.edu.eg]
- 12. researchgate.net [researchgate.net]
- 13. Coccidiosis in Chickens: A Comprehensive Guide | Eimeria [eimeriaprevention.com]
- 14. Coccidiosis in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
- 15. wattagnet.com [wattagnet.com]
- 16. Investigation into the prevalence of coccidiosis and maduramycin drug resistance in chickens in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Diagnosis and control of chicken coccidiosis: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and tissue residue of enrofloxacin in healthy, Eimeria-infected broiler chickens and those pre-treated with amprolium and toltrazuril - PMC [pmc.ncbi.nlm.nih.gov]
- 19. huvepharma.us [huvepharma.us]
- 20. Safety and efficacy of COXAM ® (amprolium hydrochloride) for chickens for fattening and chickens reared for laying - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vivo Validation of Amprolium's Thiamine Antagonist Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of amprolium's in vivo performance as a thiamine antagonist with other common alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Introduction to Thiamine Antagonism
Thiamine (Vitamin B1) is an essential cofactor for several key enzymes involved in carbohydrate metabolism and neuronal function. Thiamine antagonists are structurally similar molecules that interfere with thiamine's absorption, transport, or utilization, leading to a state of thiamine deficiency. This induced deficiency is a valuable tool in neuroscience research to model neurological disorders associated with thiamine deficiency, such as Wernicke-Korsakoff syndrome. Amprolium, a synthetic thiamine analog, is widely used as a coccidiostat in veterinary medicine and has been investigated as a tool to induce thiamine deficiency in research models.[1][2] Its primary mechanism of action is the competitive inhibition of thiamine transporters.[3] This guide focuses on the in vivo validation of this mechanism and compares its effects with two other well-known thiamine antagonists: pyrithiamine and oxythiamine.
Comparative Analysis of Thiamine Antagonists
Amprolium, pyrithiamine, and oxythiamine induce thiamine deficiency through different primary mechanisms, leading to varied physiological and neurological consequences.
-
Amprolium: Primarily acts as a competitive inhibitor of thiamine transport across cell membranes.[4] Due to its structural similarity to thiamine, it binds to thiamine transporters, preventing the uptake of actual thiamine.[3]
-
Pyrithiamine: Not only inhibits thiamine transport but is also phosphorylated intracellularly to pyrithiamine diphosphate, which then inhibits thiamine diphosphate-dependent enzymes.
-
Oxythiamine: Is also phosphorylated to its active form, oxythiamine diphosphate, which strongly inhibits key thiamine-dependent enzymes, particularly transketolase.[2]
The in vivo effects of these antagonists can differ in their onset, severity, and specific manifestations. Amprolium is often considered to induce a slower and less aggressive thiamine deficiency compared to pyrithiamine.[1]
Quantitative Comparison of In Vivo Effects
The following tables summarize quantitative data from various in vivo studies to facilitate a direct comparison of amprolium and its alternatives.
Table 1: Comparison of In Vivo Effects of Thiamine Antagonists in Rodent Models
| Parameter | Amprolium | Pyrithiamine | Oxythiamine |
| Primary Mechanism | Competitive inhibition of thiamine transport[4] | Inhibition of thiamine transport and TPP-dependent enzymes | Inhibition of TPP-dependent enzymes (especially transketolase)[2] |
| Typical Onset of Symptoms | Slower, progressive[1] | Rapid, severe | Variable, depends on dosage and administration |
| Reported Neurological Effects | Reduced locomotion, exploratory activity, and motor coordination[1] | Ataxia, seizures[1] | Primarily peripheral and metabolic effects |
| Reported Physiological Effects | Weight loss, hyporexia, liver steatosis[1] | Weight loss | - |
| Relative Potency (in vitro apoptosis induction) | Less potent[5] | More potent[5] | More potent[5] |
Table 2: Effects of Amprolium on Behavioral Parameters in Mice
| Behavioral Test | Control Group | Amprolium-Treated Group | Percentage Change |
| Locomotor Activity (distance traveled) | Data not available | Significant reduction | -48.98%[1] |
| Exploratory Activity (rearing) | Data not available | Significant reduction | -47.71%[1] |
| Motor Coordination (rotarod latency) | Data not available | Significant reduction | Data not available |
| Cortical Cell Viability | 100% | 90.01% | -9.99%[1] |
Data from a 20-day study with intraperitoneal amprolium administration in mice.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for inducing thiamine deficiency using amprolium and pyrithiamine in a mouse model.
Amprolium-Induced Thiamine Deficiency Model
This protocol is based on a study by Moraes et al. (2018).[1]
-
Animal Model: Male Swiss mice.
-
Diet: Animals are fed a thiamine-deficient diet for the duration of the experiment (e.g., 20 days). Control animals receive a standard diet.
-
Antagonist Administration: Amprolium is administered daily via intraperitoneal (i.p.) injection at a dose of 80 mg/kg body weight. The control group receives saline injections.
-
Behavioral Testing: A battery of behavioral tests is performed, including the open field test (to assess locomotor and exploratory activity) and the rotarod test (to assess motor coordination).
-
Biochemical and Histological Analysis: Following the experimental period, brain and other tissues are collected for analysis of cell viability, enzyme activity (e.g., transketolase), and histopathological changes.
Pyrithiamine-Induced Thiamine Deficiency Model
This is a commonly used model that induces a more rapid and severe deficiency.
-
Animal Model: Male mice or rats.
-
Diet: Animals are fed a thiamine-deficient diet.
-
Antagonist Administration: Pyrithiamine is administered daily via i.p. injection at a dose typically ranging from 0.25 to 0.5 mg/kg body weight.
-
Monitoring: Animals are closely monitored for the onset of neurological symptoms such as ataxia and seizures, which typically appear within 9-12 days.
-
Endpoint: The experiment is often terminated upon the presentation of severe neurological signs. Tissues are then collected for analysis.
Visualizing the Mechanisms and Workflows
Graphviz diagrams are provided to illustrate the signaling pathways and experimental workflows described.
Caption: Competitive inhibition of the thiamine transporter by amprolium.
Caption: Signaling pathway of amprolium-induced thiamine deficiency.
Caption: Experimental workflow for in vivo comparison of thiamine antagonists.
Conclusion
The in vivo validation of amprolium's thiamine antagonist mechanism demonstrates its effectiveness in inducing a state of thiamine deficiency, albeit with a slower and more moderate progression compared to alternatives like pyrithiamine. This makes the amprolium-induced model particularly useful for studying the chronic and progressive aspects of thiamine deficiency-related neurological disorders. The choice of antagonist for in vivo studies should be guided by the specific research question, considering the desired onset and severity of the deficiency. While pyrithiamine offers a model for acute and severe deficiency, and oxythiamine is valuable for studying the direct enzymatic consequences, amprolium provides a robust and reproducible model for investigating the effects of competitive inhibition of thiamine transport in vivo. Further research involving direct, side-by-side comparative studies under standardized conditions would be beneficial to further elucidate the nuanced differences between these valuable research tools.
References
- 1. Amprolium exposure alters mice behavior and metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of thiamine deficiency, pyrithiamine and oxythiamine on pyruvate metabolism in rat liver and brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Amprolium Hydrochloride and Sulfonamides for Coccidiosis Control in Poultry
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of two cornerstone anticoccidial agents in the poultry industry, amprolium hydrochloride and sulfonamides, reveals distinct profiles in efficacy, mechanism of action, and safety. This guide, intended for researchers, scientists, and drug development professionals, synthesizes experimental data to provide an objective comparison, aiding in the strategic selection and development of coccidiosis control programs.
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic burden on the global poultry industry.[1] Effective management has historically relied on the prophylactic and therapeutic use of anticoccidial drugs. Among these, this compound and various sulfonamides have been extensively used for decades. This report delves into a detailed comparison of their performance based on available scientific literature.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and sulfonamides lies in their mode of action against the Eimeria parasite.
This compound acts as a competitive antagonist of thiamine (Vitamin B1).[2][3] Due to its structural similarity to thiamine, amprolium blocks the thiamine transporters in Eimeria species, leading to a deficiency of this essential vitamin.[2][3] This disruption of carbohydrate metabolism ultimately starves the parasite.[3] The thiamine transport system in the parasite is more sensitive to amprolium than that of the host, which accounts for its relative safety in chickens.[2]
Sulfonamides , on the other hand, interfere with the folic acid synthesis pathway within the parasite.[4] They are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid.[4] As Eimeria, like many bacteria, cannot utilize preformed folic acid from the host, this blockade halts the production of nucleic acids and essential amino acids, thereby inhibiting parasite replication.[4]
Comparative Efficacy: Experimental Insights
Direct comparative studies highlight the nuanced differences in the efficacy of amprolium and sulfonamides against various Eimeria species and their impact on poultry performance.
A study comparing sulfadimidine and amprolium in naturally coccidia-infected chickens revealed that sulfadimidine was more effective in reducing oocyst per gram (OPG) counts.[5] The difference in OPG count before and after treatment was statistically significant for the sulfadimidine-administered group, but not for the amprolium-treated group.[5]
Conversely, another study evaluating the efficacy of sulfaclozine, toltrazuril, and amprolium against caecal coccidiosis found that while toltrazuril was the most effective, amprolium also significantly reduced oocyst counts and improved body weight, with performance nearest to the healthy control group.[6] This study also noted that amprolium treated birds had a lower mortality rate (20%) compared to the infected, untreated group (60%) and the sulfaclozine-treated group (30%).[6]
The combination of amprolium with sulfonamides, such as sulfaquinoxaline, has been shown to be effective, suggesting a synergistic or additive effect that broadens the spectrum of activity.[2][7][8][9]
Table 1: Comparative Efficacy Data from Experimental Studies
| Parameter | This compound | Sulfonamides (Sulfadimidine/Sulfaclozine) | Control (Infected, Untreated) | Reference |
| Oocyst Per Gram (OPG) Reduction | Not statistically significant | Statistically significant (p=0.004) | N/A | [5] |
| Mean Body Weight (Day 24, grams) | 790.83 ± 0.04 | 670.47 ± 0.03 (Sulfaclozine) | 220.73 ± 1.50 | [6] |
| Mortality Rate (%) | 20% | 30% (Sulfaclozine) | 60% | [6] |
| Feed Conversion Ratio (Day 28) | Significantly lower than IUC | Data not directly compared | Significantly higher than treated groups | [4] |
IUC: Infected, Untreated Control
Experimental Protocols
To ensure the validity and reproducibility of anticoccidial efficacy studies, standardized experimental protocols are crucial. The following outlines a general methodology for an anticoccidial sensitivity test (AST), based on guidelines from the FDA and practices observed in the cited literature.[10][11]
1. Animal Model and Housing:
-
Day-old broiler chicks of a commercial strain are used.[10]
-
Birds are housed in wire-floored battery cages to prevent reinfection from litter.[12]
-
A standard unmedicated diet is provided from day one until the start of the treatment period.[11]
2. Experimental Design:
-
On day 12-14, chicks are weighed and randomly allocated to different treatment groups, including a non-infected, non-medicated control; an infected, non-medicated control; and infected, medicated groups for amprolium and each sulfonamide being tested.[6][12]
-
Medicated feed is introduced to the respective groups two days prior to infection.[11]
3. Infection:
-
On day 14-16, each chick in the infected groups is individually inoculated orally with a standardized dose of sporulated Eimeria oocysts (e.g., 7.5 x 10⁴ oocysts of E. tenella).[13]
4. Data Collection:
-
Performance Parameters: Body weight gain and feed conversion ratio are calculated for a set period post-infection (e.g., 7 days).[4][6]
-
Mortality: Daily records of mortality are maintained for each group.[6]
-
Oocyst Shedding: Fecal samples are collected for several days post-infection, and oocysts per gram (OPG) are determined using the McMaster counting technique.[5][12]
-
Lesion Scoring: On a specific day post-infection (e.g., day 7), a subset of birds from each group is euthanized, and the intestines are scored for lesions based on the Johnson and Reid (1970) method, which uses a 0-4 scale.[12]
5. Statistical Analysis:
-
Data are analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatment groups.[5]
Pharmacokinetics and Safety
This compound is generally considered to have a wide margin of safety.[14] Studies have shown it to be safe for chickens for fattening at concentrations up to 125 mg/kg of complete feed, with a safety margin of at least 5.[14] However, at high dosages, amprolium can induce thiamine deficiency in the host, leading to polyneuritis, although this is reversible with thiamine supplementation.[2]
Sulfonamides can have more significant safety concerns. High doses of sulfaquinoxaline (≥ 0.25%) can lead to pancytopenia and hemorrhages.[6] Other potential side effects include anemia, leukopenia, and thrombocytopenia.[8] There are also concerns about crystalluria, which can cause kidney damage.[8] The withdrawal periods for sulfonamides are crucial to prevent residues in poultry products for human consumption.[2][15][16]
Table 2: Pharmacokinetic and Safety Profile
| Feature | This compound | Sulfonamides | Reference |
| Primary Safety Concern | Thiamine deficiency at high doses | Pancytopenia, hemorrhages, kidney damage (crystalluria) at high doses | [2][6][8] |
| Safety Margin | Wide, at least 5x the recommended dose | Narrower, varies by specific sulfonamide | [14] |
| Pharmacokinetic Interactions | May alter the pharmacokinetics of co-administered drugs like amoxicillin and enrofloxacin | Can be displaced from plasma-protein binding sites by other drugs | [17][18] |
| Residue Concerns | Withdrawal times are necessary | Strict adherence to withdrawal periods is critical due to potential for residues | [2][15][16] |
Conclusion
Both this compound and sulfonamides are effective anticoccidial agents, but they present different characteristics that are critical for their application in poultry production.
-
This compound offers a high safety margin and a unique mechanism of action that has seen slower development of resistance compared to some other anticoccidials. It is particularly effective against certain Eimeria species and shows good performance in improving weight gain and reducing mortality.
-
Sulfonamides provide broad-spectrum activity and can be highly effective in reducing oocyst shedding. However, they have a narrower safety margin, with potential for significant side effects at higher doses. The development of resistance to sulfonamides is also a well-documented concern.[19][20][21]
The choice between this compound and sulfonamides, or their use in combination, depends on various factors including the prevalent Eimeria species on a farm, the history of drug use and potential for resistance, and the specific production goals. This comparative analysis underscores the importance of continued research and strategic rotation of anticoccidial drugs to maintain their efficacy and ensure the health and productivity of poultry flocks.
References
- 1. researchgate.net [researchgate.net]
- 2. Amprolium + Sulfaquinoxaline + Vitamin K (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 3. advacarepharma.com [advacarepharma.com]
- 4. Effects of probiotics and amprolium on performance, lesion scores, oocyst shedding, and histopathological changes in Eimeria tenella-infected broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijsra.net [ijsra.net]
- 7. THE TREATMENT OF COCCIDIAL INFECTIONS IN FOWLS BY A MIXTURE OF AMPROLIUM AND SULPHAQUINOXALINE IN THE DRINKING WATER [pubmed.ncbi.nlm.nih.gov]
- 8. interchemie.com [interchemie.com]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. Antibiotic Sensitivity Testing for Poultry [farmanimal.elanco.com]
- 12. cabi.org [cabi.org]
- 13. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of COXAM ® (this compound) for chickens for fattening and chickens reared for laying - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ucanr.edu [ucanr.edu]
- 16. Drug residues in poultry meat: A literature review of commonly used veterinary antibacterials and anthelmintics used in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and tissue residue of enrofloxacin in healthy, Eimeria-infected broiler chickens and those pre-treated with amprolium and toltrazuril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bu.edu.eg [bu.edu.eg]
- 19. researchgate.net [researchgate.net]
- 20. Sulfonamide Resistance in Chicken Coccidiosis: A Clinico-Pathological Study | Bangladesh Journal of Microbiology [banglajol.info]
- 21. scispace.com [scispace.com]
Validating the safety and efficacy of amprolium for use in laying hens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of amprolium with other anticoccidial agents for use in laying hens. It is designed to be an objective resource, presenting experimental data on safety and efficacy to inform research and development in poultry health.
Executive Summary
Amprolium remains a widely used and effective coccidiostat for laying hens, primarily due to its favorable safety profile and lack of a withdrawal period for eggs in many jurisdictions. Its mechanism of action, as a thiamine antagonist, is specific to the Eimeria parasite, contributing to its high margin of safety in the host. While alternative anticoccidials such as ionophores (salinomycin, monensin), quinolones (decoquinate), and nicarbazin are available, their use in laying hens is often limited by concerns regarding negative impacts on egg production, quality, and the potential for residues. This guide will delve into the available data to provide a clear comparison of these options.
Data Presentation: Amprolium vs. Alternatives
The following tables summarize key quantitative data on the safety and efficacy of amprolium and its alternatives in laying hens. It is important to note that direct head-to-head comparative studies under identical conditions are limited; therefore, data is compiled from various sources and experimental conditions may differ.
Table 1: Efficacy Against Eimeria Species
| Coccidiostat | E. tenella | E. necatrix | E. acervulina | E. maxima | E. brunetti |
| Amprolium | +++ | +++ | ++ | + | ++ |
| Salinomycin | +++ | +++ | +++ | +++ | +++ |
| Monensin | +++ | +++ | +++ | +++ | +++ |
| Decoquinate | +++ | +++ | +++ | +++ | +++ |
| Nicarbazin | +++ | +++ | +++ | +++ | +++ |
Rating: +++ (High Efficacy), ++ (Moderate Efficacy), + (Low Efficacy)
Table 2: Effects on Laying Hen Performance
| Coccidiostat | Egg Production | Egg Weight | Shell Quality | Yolk Quality |
| Amprolium | No significant effect at recommended doses. High doses (>700 ppm) can impact production. | No significant effect. | No significant effect. | No significant effect. |
| Salinomycin | Can decrease egg production. | Can decrease egg weight. | No significant effect reported. | Residues detected in yolk. |
| Monensin | Can decrease egg production, especially at higher doses. | Can decrease egg weight. | No significant effect reported. | No significant residues detected in eggs. |
| Decoquinate | Generally no adverse effects at recommended doses. | No significant effect. | No significant effect. | Residues detected in yolk. |
| Nicarbazin | Can cause a significant drop in egg production. | Can decrease egg weight. | Can cause depigmentation of brown shells. | Can cause yolk mottling and abnormalities. |
Table 3: Safety and Residue Profile
| Coccidiostat | Host Safety Margin | Egg Withdrawal Period (Typical) | Residue Concerns |
| Amprolium | Wide (at least 5x recommended dose). | 0 days in the US. | Residues can be found in yolk but generally fall below tolerance levels. |
| Salinomycin | Narrow. Toxic to turkeys and horses. | Not typically approved for laying hens. | Accumulates in egg yolk. |
| Monensin | Narrow. Dose-dependent toxicity. | Not typically approved for laying hens. | Low residue potential in eggs. |
| Decoquinate | Wide (5-10x recommended dose). | Varies by jurisdiction. | Low risk of non-compliant residues at cross-contamination levels. |
| Nicarbazin | Generally safe for broilers, but affects reproduction in layers. | Not approved for laying hens. | Persistent residues in eggs. |
Experimental Protocols
This section outlines the general methodologies employed in studies evaluating the safety and efficacy of amproliam and other coccidiostats in laying hens.
General Efficacy Trial Protocol
A common experimental design to assess the efficacy of a coccidiostat involves the following steps:
-
Animal Model: Use of susceptible, coccidia-free laying hens of a specific breed and age.
-
Acclimation Period: A period of at least one week to allow birds to adapt to the housing and feeding conditions.
-
Treatment Groups:
-
Negative Control: Uninfected and untreated.
-
Positive Control (Infected Control): Infected with a known number of sporulated Eimeria oocysts and untreated.
-
Test Group(s): Infected and treated with the test coccidiostat at various dosages.
-
Reference Drug Group: Infected and treated with a known effective coccidiostat (e.g., amprolium) for comparison.
-
-
Infection: Oral inoculation with a mixed or single species of virulent, sensitive Eimeria oocysts.
-
Treatment Administration: The coccidiostat is typically administered in the feed or drinking water for a specified period before and/or after infection.
-
Data Collection:
-
Performance Parameters: Body weight gain, feed intake, and feed conversion ratio (FCR) are recorded.
-
Lesion Scoring: Intestinal lesion scores are evaluated at a specific time point post-infection (typically 5-7 days) using a standardized scoring system (e.g., Johnson and Reid, 1970).
-
Oocyst Shedding: Fecal oocyst counts (oocysts per gram of feces) are determined over several days post-infection.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
Safety and Laying Performance Trial Protocol
To evaluate the safety and impact on egg production, the following protocol is generally followed:
-
Animal Model: Healthy, peak-production laying hens.
-
Treatment Groups:
-
Control Group: Fed a standard layer diet without any coccidiostat.
-
Test Group(s): Fed the standard layer diet supplemented with the test coccidiostat at various concentrations, including multiples of the recommended dose (e.g., 1x, 3x, 5x).
-
-
Treatment Duration: The treatment is administered for an extended period, typically several weeks, to observe long-term effects.
-
Data Collection:
-
Egg Production: Daily egg production is recorded.
-
Egg Quality Parameters: Egg weight, shell thickness, shell strength, albumen height (for Haugh unit calculation), and yolk color are measured at regular intervals.
-
Feed and Water Intake: Monitored daily or weekly.
-
Clinical Observations: Birds are monitored for any signs of toxicity, such as changes in behavior, appetite, or mortality.
-
Residue Analysis: Eggs and tissues (muscle, liver, kidney, fat) are collected at various time points during and after treatment to determine drug residue levels using methods like High-Performance Liquid Chromatography (HPLC).
-
-
Statistical Analysis: Data are analyzed to identify any statistically significant effects of the treatment on the measured parameters compared to the control group.
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Competitive inhibition of thiamine uptake in Eimeria by amprolium.
Caption: Disruption of ion balance in Eimeria by ionophores.
Experimental Workflow
Caption: General workflow for a coccidiostat efficacy trial in laying hens.
Conclusion
Amprolium stands out as a valuable tool for managing coccidiosis in laying hens, offering a combination of efficacy and a high safety margin with no required egg withdrawal period in many regions. While alternatives exist, they often present challenges related to negative impacts on egg production and quality, as well as concerns about tissue and egg residues. The data presented in this guide underscores the importance of a thorough evaluation of both safety and efficacy when selecting a coccidiostat for use in laying hens. Further head-to-head comparative studies under standardized conditions would be beneficial to provide a more
Safety Operating Guide
Safe Disposal of Amprolium Hydrochloride: A Procedural Guide
This document provides comprehensive guidance on the proper disposal procedures for Amprolium Hydrochloride, designed for researchers, scientists, and drug development professionals. The following protocols are based on current safety data and are intended to ensure the safe and compliant disposal of this substance.
Core Principles of this compound Waste Management
The primary principle for the disposal of this compound is to adhere strictly to local, state, and federal regulations.[1][2][3] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[4] It is crucial to prevent the release of this compound into the environment, particularly into sewer systems or waterways.[5][6][7]
Physical and Chemical Properties Relevant to Disposal
Understanding the properties of this compound is essential for its safe handling and disposal.
| Property | Data |
| Physical State | Solid, Powder[3] |
| Appearance | White[3] |
| Solubility in Water | Soluble[8] |
| Melting Point | 241 °C[3] |
| Stability | Stable under normal conditions[5] |
| Hazardous Decomposition | No hazardous decomposition products are known.[5] |
Step-by-Step Disposal Protocol
This protocol outlines the procedures for handling and disposing of this compound waste.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes:
-
Gloves: Impermeable and resistant to the chemical.[7]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, wear a NIOSH-approved respirator or a self-contained breathing apparatus.[1][2]
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[2]
Step 2: Waste Segregation and Collection
-
Unused Product: Collect unused this compound in a clearly labeled, sealed container for chemical waste.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as paper towels, gloves, or absorbent pads, should be collected in a designated and properly labeled waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent.[6] The rinsate should be collected and treated as chemical waste. Puncture the container to prevent reuse.[6] Alternatively, dispose of uncleaned packaging according to official regulations.[7][8]
Step 3: Final Disposal
-
Professional Waste Disposal Service: The most recommended method of disposal is to transfer the chemical waste to a licensed chemical destruction plant or arrange for collection by a certified hazardous waste disposal company.[6]
-
Incineration: Controlled incineration with flue gas scrubbing may be a suitable disposal method.[6]
-
Prohibited Disposal Methods:
Experimental Protocols
Protocol for Accidental Spill Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1][2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[5][6] For larger spills, create a dyke or use other containment methods to prevent spreading.[5]
-
Personal Protection: Wear the appropriate PPE as described in Step 1 of the disposal protocol.[1][5]
-
Material Collection:
-
Decontamination: Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.[2]
-
Disposal: Dispose of all contaminated materials, including absorbents and cleaning supplies, as chemical waste in accordance with local regulations.[2][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. nordicbiosite.com [nordicbiosite.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. fishersci.com [fishersci.com]
- 5. msd.com [msd.com]
- 6. echemi.com [echemi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. merck.com [merck.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
